Procyanidin B8
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26+,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMISZFQPFDAPGI-JJYFIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028816 | |
| Record name | Procyanidin B8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12798-60-6 | |
| Record name | Procyanidin B8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12798-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin B8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin B8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procyanidin B8 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW4926C35L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Distribution
Plant Sources Identification
Detailed phytochemical analyses have pinpointed several botanical sources of Procyanidin (B600670) B8. These are found within the Vitaceae, Sapotaceae, and Salicaceae families, among others.
The common grape vine, Vitis vinifera L., is a well-documented source of a variety of procyanidins, including the B-series dimers from B1 to B8. nih.govfao.orgmdpi.com These compounds are significant as they contribute to the sensory properties of wine, such as astringency and bitterness. mdpi.comnih.gov Procyanidins are found in higher concentrations in grape seeds and skins compared to other parts of the fruit. mdpi.comdeakin.edu.au
Procyanidin B8 has been specifically isolated from grape seeds. nih.gov Grape seeds are a particularly rich source of B-type procyanidins. nih.govyoutube.com Studies analyzing different parts of the grape cluster have found that procyanidin composition varies significantly between tissues. For instance, in Chardonnay, Mauzac, and Grenache blanc varieties, Procyanidin B2 is the most abundant dimer in seeds, whereas Procyanidin B1 is dominant in stems and skins. researchgate.net While dimers B1, B3, and B5 are found in the skins, grape seeds contain the full range of dimers, including B4 and B6 through B8. mdpi.com Notably, research indicates there have been no reports of gallate derivatives of this compound found in grape seeds. thieme-connect.de
Table 1: Procyanidin Content in Different Tissues of White Grape Varieties (mg/kg fresh weight) This table presents data on various procyanidins to illustrate their distribution, as detailed quantification for this compound was not available in the cited study.
| Procyanidin | Chardonnay | Mauzac | Grenache blanc |
| Seeds | |||
| Procyanidin B1 | 10.3 | 16.5 | 4.4 |
| Procyanidin B2 | 164.2 | 310.8 | 52.6 |
| Procyanidin B3 | 36.5 | 60.7 | 15.3 |
| Procyanidin B4 | 12.1 | 22.4 | 5.1 |
| Procyanidin B5 | 14.8 | 25.3 | 6.2 |
| Skins | |||
| Procyanidin B1 | 15.6 | 18.2 | 14.3 |
| Procyanidin B2 | 4.1 | 5.3 | 3.6 |
| Procyanidin B3 | 2.5 | 3.1 | 2.2 |
| Procyanidin B4 | - | - | - |
| Procyanidin B5 | 1.1 | 1.4 | 1.0 |
| Source: Adapted from scientific research on white grape varieties. researchgate.net Note: "-" indicates not detected. |
Recent research has established Bassia longifolia (syn. Madhuca longifolia) as a new botanical source of this compound. nih.gov The structural confirmation of this compound in this plant was achieved through extensive analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The presence of this rare 4α→6 linked proanthocyanidin (B93508) in B. longifolia is a significant finding in the phytochemical analysis of this species. nih.gov
White willow (Salix alba) bark has been identified as a rich source of procyanidin precursors. nih.gov A study screening 57 different plant samples for dimeric procyanidins B1 through B8 found that white willow bark contains large amounts of (+)-catechin (81.0%), a fundamental building block of procyanidins. nih.gov This abundance of (+)-catechin makes Salix alba bark a suitable starting material for the semisynthetic formation of several B-type dimers, including this compound. nih.govnih.gov
Procyanidins are found in a wide array of plants consumed by humans. semanticscholar.org However, the specific identification of the this compound dimer is less common.
Chokeberries (Aronia melanocarpa) : These berries are one of the richest plant sources of phenolic compounds, particularly procyanidins, which can constitute over 5% of the dried fruit weight. nih.govmdpi.comthieme-connect.de Studies have identified dimeric procyanidins B2 and B5, as well as trimeric procyanidin C1, but have not specifically highlighted the presence of this compound. nih.gov
Rose Hips (Rosa canina) : While extracts of rose hips are known to possess antioxidative effects, detailed chemical analyses specifying the presence of individual procyanidin dimers like B8 are not extensively documented in the available literature. nih.gov
Cocoa (Theobroma cacao) : Cocoa beans contain a complex mixture of B-type procyanidins, with oligomers ranging from 2 to 10 units. nih.govnih.gov While the presence of the procyanidin class is well-established, specific identification of this compound is not explicitly mentioned in the primary research. nih.govresearchgate.net
Cranberries (Vaccinium macrocarpon) : Cranberries are a rich source of proanthocyanidins (B150500) (PACs); however, these are predominantly A-type oligomers. fao.orgresearchgate.net A-type PACs have an additional ether bond compared to the B-type, to which this compound belongs.
Apples (Malus domestica) : Apples are a significant dietary source of procyanidins, which make up a large portion of their total polyphenol content. nih.govmdpi.com Research has identified Procyanidin B2 as the most abundant dimer in apples, while Procyanidin B1 was reportedly not detected in one study. nih.gov The presence of this compound has not been specified in the reviewed studies.
Tea (Camellia sinensis) : Tea leaves are rich in flavan-3-ols like catechins and their derivatives. nih.govhealthline.com One study noted a reduction in Procyanidin B2 during the processing of yellow tea, but information on the presence of this compound is not available. nih.gov
Pine Bark (Pinus pinaster) : The bark of the French maritime pine is a well-known commercial source of procyanidin oligomers. nih.govnih.govsciencebasedhealth.com These are composed of catechin (B1668976) and epicatechin units, but specific reports on the isolation of the this compound dimer are not prominent in the literature. nih.govcranberryinstitute.org
Vitaceae Family (Vitis vinifera L.)
Intra-Plant Distribution and Localization
This compound, along with other procyanidins, is not uniformly distributed throughout a plant. Specific tissues and parts of the plant tend to accumulate higher concentrations of these compounds. Research has identified its presence in seeds, skins, stems, leaves, pomace, and bark of various plants.
Seeds: Grape seeds are a particularly rich source of proanthocyanidins, including the dimeric forms B1 through B8. nih.govusda.gov The total proanthocyanidin content in grape seeds can be substantial, with studies reporting amounts around 35.3 mg/g of seed dry weight. nih.gov While procyanidin B2 is often the most abundant dimer, this compound is also a recognized constituent. researchgate.net The concentration of these compounds can be influenced by the grape variety. nih.gov
Skins: The skins of grapes also contain procyanidins, although generally in lower concentrations than the seeds. idsi.md Total procyanidin content in grape skins has been reported to be in the range of 10–25 mg/100 g. idsi.md While specific quantification of this compound in skins is not widely available, the presence of various procyanidin dimers has been confirmed. nih.gov
Stems: Grape stems are another part of the plant where procyanidins, including dimeric forms, have been identified. researchgate.net Studies have shown that grape stems contain a variety of phenolic compounds, and while the focus is often on the most abundant ones, the presence of a range of procyanidin dimers suggests the likely occurrence of this compound. researchgate.net
Leaves: The leaves of certain plants, such as the grape vine (Vitis vinifera), also contain procyanidins. researchgate.net Research on grape leaves has identified the presence of various phenolic compounds, including procyanidin dimers. researchgate.net Similarly, studies on raspberry (Rubus idaeus) leaves have indicated the presence of procyanidins. acgpubs.org
Pomaces: Pomace, the solid remains of fruits like grapes and apples after pressing for juice or wine, is a significant source of procyanidins. Grape pomace, consisting of seeds, skins, and sometimes stems, is known to be rich in these compounds. nih.govresearchgate.net While comprehensive quantification of individual procyanidins like B8 in pomace is limited, the high concentration of total procyanidins suggests its presence. researchgate.net Apple pomace (Malus domestica) is also a source of procyanidins, although research has more commonly focused on procyanidin B2. mdpi.com
Bark: The bark of certain trees is a known reservoir of procyanidins. Notably, white willow (Salix alba) bark has been found to contain various dimeric procyanidins, including B1 through B8. nih.gov While quantitative data for each specific dimer is not always detailed, the presence of this compound in white willow bark has been established. nih.govmdpi.com
Interactive Data Table: Distribution of this compound in Various Plant Parts
| Plant Source | Plant Part | Presence of this compound | Reported Concentration of Related Procyanidins |
| Grape (Vitis vinifera) | Seeds | Present, but specific concentration not consistently reported. nih.govwikipedia.org | Total Proanthocyanidins: ~35.3 mg/g (dry weight). nih.gov Dimeric procyanidins are a significant fraction. researchgate.net |
| Grape (Vitis vinifera) | Skins | Presence is likely, but not specifically quantified. | Total Procyanidins: 10–25 mg/100 g. idsi.md |
| Grape (Vitis vinifera) | Stems | Presence is likely as part of the dimeric procyanidin fraction. researchgate.net | Dimeric procyanidins have been identified. researchgate.net |
| Grape (Vitis vinifera) | Leaves | Presence is suggested by the detection of various procyanidin dimers. researchgate.net | Procyanidin dimers B2 and B8 have been noted for their antioxidant activity in grape leaves. researchgate.net |
| Grape (Vitis vinifera) | Pomace | Present, as it contains seeds and skins. nih.gov | Total proanthocyanidins in grape pomace extract reported as 0.994 g catechin/100 g dry matter. researchgate.net |
| Apple (Malus domestica) | Pomace | Not specifically quantified, with research focusing on other procyanidins. mdpi.com | Procyanidin B2 is commonly reported. mdpi.com |
| White Willow (Salix alba) | Bark | Present. nih.gov | Contains various dimeric procyanidins (B1-B8). nih.gov Total polyphenolic content in bark is between 20 and 50 mg/g. researchgate.net |
| Blackberry (Rubus fruticosus) | Fruit and Leaves | Presence of procyanidin dimers suggests B8 may be present. nih.gov | Procyanidin B1 has been identified. nih.govresearchgate.net |
| Raspberry (Rubus idaeus) | Leaves and Stems | Presence of procyanidin dimers suggests B8 may be present. nih.govusda.gov | Procyanidin B1 has been identified in stems. nih.gov |
Biosynthesis and Plant Physiological Roles
Flavan-3-ol (B1228485) Precursor Biogenesis
The journey to Procyanidin (B600670) B8 begins with the synthesis of its fundamental building blocks, the flavan-3-ols. These monomers, primarily (+)-catechin and (-)-epicatechin (B1671481) for procyanidins, are products of the flavonoid pathway, which itself is a branch of the broader phenylpropanoid pathway. mdpi.commdpi.com This intricate process originates with the amino acid phenylalanine. mdpi.comnih.gov
The synthesis pathway unfolds on the cytosolic surface of the endoplasmic reticulum and involves a sequence of enzyme-catalyzed reactions. mdpi.comnih.govnih.gov It starts with the conversion of phenylalanine to 4-coumaroyl-CoA. researchgate.net Chalcone (B49325) synthase (CHS) then catalyzes the condensation of three molecules of malonyl-CoA with one molecule of 4-coumaroyl-CoA to produce naringenin (B18129) chalcone. nih.gov This is followed by isomerization to naringenin by chalcone isomerase (CHI). nih.govmdpi.com
Naringenin stands as a critical branch point. nih.gov For flavan-3-ol synthesis, it is converted into dihydroflavonols (like dihydrokaempferol) by flavanone (B1672756) 3-hydroxylase (F3H). nih.govnih.gov Dihydroflavonol 4-reductase (DFR) then reduces the dihydroflavonols to yield leucoanthocyanidins (flavan-3,4-diols). nih.govresearchgate.net
From leucoanthocyanidins, the pathway bifurcates to create the specific stereochemistries found in flavan-3-ols:
Leucoanthocyanidin reductase (LAR) directly converts leucoanthocyanidins into 2,3-trans-flavan-3-ols, such as (+)-catechin. mdpi.comresearchgate.net
Anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes leucoanthocyanidins to form unstable colored anthocyanidins. nih.govresearchgate.net These anthocyanidins are then acted upon by anthocyanidin reductase (ANR) to produce 2,3-cis-flavan-3-ols, like (-)-epicatechin. nih.govresearchgate.net
The key enzymes orchestrating the formation of these essential precursors are detailed below.
| Enzyme | Abbreviation | Function in Flavan-3-ol Biosynthesis |
| Phenylalanine ammonia-lyase | PAL | Initiates the phenylpropanoid pathway by converting phenylalanine to cinnamic acid. |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form 4-coumaric acid. researchgate.net |
| 4-Coumaroyl:CoA-ligase | 4CL | Activates 4-coumaric acid into 4-coumaroyl-CoA. wikipedia.org |
| Chalcone synthase | CHS | Condenses 4-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone. nih.govnih.gov |
| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin. nih.govnih.gov |
| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to produce dihydroflavonols. nih.govnih.gov |
| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to form leucoanthocyanidins. nih.govnih.gov |
| Leucoanthocyanidin reductase | LAR | Converts leucoanthocyanidins into 2,3-trans-flavan-3-ols (e.g., (+)-catechin). mdpi.comresearchgate.net |
| Anthocyanidin synthase | ANS | Oxidizes leucoanthocyanidins into anthocyanidins. nih.govresearchgate.net |
| Anthocyanidin reductase | ANR | Reduces anthocyanidins to form 2,3-cis-flavan-3-ols (e.g., (-)-epicatechin). nih.govresearchgate.net |
Intracellular Transport Mechanisms of Precursors
Once synthesized at the endoplasmic reticulum (ER), the flavan-3-ol precursors must be transported to the central vacuole for polymerization and accumulation. nih.govnih.gov The exact mechanisms for this transport have been a subject of extensive research, with current knowledge pointing to a multi-faceted process. nih.govnih.gov
Key players in this transport include:
MATE Transporters : Multidrug and Toxin Extrusion (MATE) transporters have been identified as central to sequestering glycosylated forms of proanthocyanidin (B93508) precursors into the vacuole. nih.govnih.gov This transport is an antiport system that relies on a proton gradient across the tonoplast (vacuolar membrane), which is generated by a P-type ATPase. nih.govnih.gov
Glutathione (B108866) S-transferase (GST)-like Proteins : It is suggested that a GST-like protein, often referred to as a ligandin, may protect proanthocyanidin precursors during their transit through the cytoplasm to the vacuole. nih.govnih.govresearchgate.net
Vesicle-Mediated Transport : An alternative or additional route involves the transport of flavonoids from the ER to the vacuole via membrane vesicles, possibly through a prevacuolar compartment. nih.govresearchgate.net
The complexity of these mechanisms highlights the cellular challenge of moving these reactive compounds without causing spontaneous, uncontrolled reactions with other cellular components. nih.gov
Enzymatic Polymerization and Interflavanoid Linkage Formation
The final step in forming procyanidins is the polymerization of flavan-3-ol units. Procyanidin B8 is a B-type procyanidin, a category defined by a single carbon-carbon bond between monomer units. nih.gov A-type procyanidins, in contrast, feature a second ether linkage. wikipedia.org The formation of these different linkages dictates the final structure and properties of the resulting polymer.
The most common interflavanoid linkage in procyanidins is between the C4 position of the upper (extending) unit and the C8 position of the lower (terminal) unit. nih.gov This C4→C8 bond is stereochemically predominant in most procyanidins, forming dimers such as procyanidins B1, B2, B3, and B4. nih.govnih.gov The reaction is believed to proceed non-enzymatically under acidic conditions, such as those found in the vacuole, through the addition of a flavan-3-ol nucleophile (the terminal unit) to a quinone methide or its protonated carbocation (the precursor of the extension unit). nih.gov
While less frequent than the C4→C8 linkage, the C4→C6 bond is also widespread and gives rise to B-type procyanidins B5, B6, B7, and B8. nih.gov this compound is specifically a catechin-(4α→6)-epicatechin dimer. wikipedia.org The formation mechanism is similar to that of the C4→C8 linkage, involving an electrophilic attack by the C4 carbocation of the extending unit on the nucleophilic A-ring of the terminal unit. The C6 position, being less nucleophilic than the C8 position, results in this linkage being less common, with a typical C4→C8 to C4→C6 ratio of approximately 3:1 in many plants. nih.gov
A-type procyanidins are distinguished by a second interflavanoid bond, an ether linkage, in addition to the C-C bond. wikipedia.orgnih.gov This C2→O→C7 or C2→O→C5 bond creates a more rigid and conformationally stable structure compared to B-type dimers. nih.govacs.org A-type linkages are relatively rare in nature, likely due to the biosynthetic constraints of forming the additional bond. nih.govacs.org It is proposed that A-type procyanidins are formed via the oxidation of their B-type precursors, a transformation that can be achieved in vitro through radical-induced oxidation. wikipedia.orgnih.gov The exact enzymatic mechanism for this conversion in vivo remains to be fully elucidated. nih.gov
| Linkage Type | Description | Example Procyanidins |
| B-type (C4→C8) | A single carbon-carbon bond between C4 of the upper unit and C8 of the lower unit. nih.gov | Procyanidin B1, B2, B3, B4 nih.gov |
| B-type (C4→C6) | A single carbon-carbon bond between C4 of the upper unit and C6 of the lower unit. nih.gov | Procyanidin B5, B6, B7, This compound nih.gov |
| A-type | A C4→C8 or C4→C6 bond plus an additional ether linkage (e.g., C2→O→C7). wikipedia.orgnih.gov | Procyanidin A1, Procyanidin A2 wikipedia.org |
Ecological and Physiological Functions in Plant Systems
Procyanidins, as a class of condensed tannins, fulfill several crucial ecological and physiological roles for the plant. researchgate.net These functions are largely defensive and protective in nature.
Herbivore and Insect Deterrence : A primary role of condensed tannins is to protect the plant from being eaten. Their astringent taste and ability to bind with proteins can deter feeding by herbivores and insects. researchgate.netnih.gov The degree of polymerization can influence this effect; procyanidins with a higher degree of polymerization are better able to bind to proteins. nih.gov
Pathogen Defense : Procyanidins contribute to plant defense against a wide array of bacterial and fungal pathogens. researchgate.netnih.gov They can act as a pre-formed protective barrier, inhibiting pathogen growth and spread.
UV Protection : The aromatic rings in the structure of procyanidins allow them to absorb UV radiation, thus protecting the plant's tissues from potential damage. researchgate.net
Growth and Development : These compounds are involved in various aspects of plant life, including the growth and development of leaves and fruits, as well as modulating seed dormancy and germination. nih.gov In senescent leaves, the oxidation and polymerization of tannins contribute to the brown and reddish autumn colors. mdpi.com
The accumulation of these compounds is often increased in response to both biotic and abiotic stresses, such as wounding, high light intensity, or nutrient deficit, highlighting their role as key components of the plant's stress response system. nih.govdoaj.orgmdpi.com
Role in Oxidation Reactions in Plants
Proanthocyanidins (B150500) are recognized as a crucial component of a plant's defense system against oxidative stress. mdpi.comnih.gov This stress can arise from various biotic and abiotic factors, including pathogen attacks and exposure to UV-B radiation. mdpi.com These stressors lead to the production of reactive oxygen species (ROS), which can damage vital cellular components like DNA, lipids, and proteins. nih.govncsu.edu
Procyanidins, including by extension this compound, function as potent antioxidants within the plant. Their chemical structure, featuring multiple phenolic hydroxyl groups on their aromatic rings, allows them to act as effective free radical scavengers. nih.govncsu.edu The primary mechanism involves donating an electron and a proton from a phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the damaging oxidative chain reactions. nih.gov This activity helps protect the plant's photosynthetic machinery and other cellular processes from oxidative damage, ensuring survival under stressful conditions. While much of the research focuses on the antioxidant effects of procyanidins in a human nutritional context, their fundamental role as protective agents originates from their function within the plant. mdpi.comnih.gov
Interactions with Plant Proteins
A defining characteristic of proanthocyanidins is their ability to bind with and precipitate proteins. nih.govacs.org This interaction is fundamental to their role as defense compounds against herbivores, where the binding to salivary proteins causes the sensation of astringency. acs.org The same chemical principles govern their interactions with proteins within the plant itself.
The binding between procyanidins and proteins is a non-covalent process, driven primarily by hydrogen bonds and hydrophobic interactions. ncsu.eduresearchgate.net The numerous hydroxyl groups on the procyanidin molecule can form hydrogen bonds with the amide carbonyl groups of the protein's peptide backbone. researchgate.net The structure of both the procyanidin and the protein significantly influences the strength and specificity of these interactions.
Table 2: Factors Influencing Procyanidin-Protein Interactions
| Factor | Description | Impact |
|---|---|---|
| Procyanidin Structure | Molecular size, interflavan linkage type (e.g., C4→C6 vs. C4→C8), and stereochemistry. acs.org | Larger procyanidins generally have a greater ability to cross-link proteins. The specific shape and flexibility imparted by the linkage type and stereochemistry affect binding affinity. acs.org |
| Protein Structure | Amino acid composition, conformation (e.g., globular vs. random coil), and accessibility of binding sites. researchgate.net | Proteins rich in proline are known to have a particularly high affinity for proanthocyanidins. researchgate.net Loosely structured proteins bind more readily than tightly coiled globular proteins. researchgate.net |
| Environmental pH | The pH of the surrounding solution. | Protein precipitation is most efficient at a pH near the protein's isoelectric point. researchgate.net |
This compound, as a specific dimer, participates in these interactions. acs.org Within the plant, this binding capacity could have several physiological consequences. For instance, procyanidins can inhibit the activity of microbial enzymes during a pathogen attack. They may also form complexes with endogenous plant proteins, potentially as part of regulatory mechanisms or in the process of their transport and storage within the vacuole. nih.gov Some procyanidins are found linked to cell wall macromolecules, suggesting a role in structural reinforcement. nih.gov
Influence on Plant Aging Behavior
Plant aging, or senescence, is a genetically controlled developmental stage involving the degradation of molecules like chlorophyll (B73375) and the remobilization of nutrients from older leaves to younger, growing parts of the plant. nih.govmdpi.com This process is influenced by the plant's age and by environmental stresses that can accelerate it. nih.gov
Extraction and Isolation Methodologies for Academic Research
Conventional Extraction Techniques
Traditional methods for extracting low molecular weight procyanidins, including dimers like Procyanidin (B600670) B8, involve processes such as maceration, thermal reflux, and solvent-based extraction. mdpi.com These techniques are foundational in phytochemical research, though they can be characterized by significant consumption of solvents and lengthy processing times. mdpi.com
Thermal reflux is an extraction method that utilizes heating to accelerate the extraction process. The solvent is boiled, and the resulting vapor is condensed and returned to the extraction vessel, ensuring continuous extraction with a relatively small volume of solvent. This technique is particularly useful for extracting compounds that are more soluble at elevated temperatures. Phenols, including procyanidins, have been extracted from sources like grape pomace using reflux with an ethanol-water mixture at elevated temperatures. semanticscholar.org While thermal reflux can enhance extraction efficiency, careful temperature control is necessary to prevent the degradation of thermally labile compounds like procyanidins. researchgate.net The application of heat can facilitate the release of procyanidins from the plant matrix, but specific parameters for maximizing Procyanidin B8 yield while minimizing degradation are not well-documented in isolation.
The selection of an appropriate solvent system is arguably the most critical factor in the extraction of procyanidins, including this compound. researchgate.net The polarity of the solvent determines its affinity for the target compounds and thus the extraction efficiency. researchgate.net Commonly used solvents in academic research for procyanidin extraction include aqueous mixtures of acetone (B3395972), methanol (B129727), and ethanol (B145695). researchgate.net
Aqueous acetone is widely regarded as a highly efficient solvent for the extraction of procyanidins from various plant materials. koreascience.kr Mixtures of acetone and water, often in a ratio of 70:30 (v/v), are commonly used. stavin.com The addition of a small amount of acid, such as acetic acid, can sometimes improve extraction yields, although some studies have found optimal extraction of certain procyanidins can be achieved without acidification. unina.itncsu.edu Research on cranberry press residues has shown that 70% acetone is effective for extracting procyanidins. koreascience.kr Following extraction, a proanthocyanidin-enriched fraction can be obtained through further purification steps, which may involve the use of resins like Sephadex LH-20 with a final elution using acetone. uni-regensburg.de this compound is among the various procyanidins that can be present in such extracts.
| Source Material | Solvent System | Key Findings | Reference |
|---|---|---|---|
| Cranberry Press Residues | 70% Acetone with 0.5% HCl | Highest extraction yields of procyanidins (up to 0.84 g/100 g). | koreascience.kr |
| Cranberry Press Residues | 53% Acetone (optimized) | Optimal extraction without acidifying agent; purified fractions contained various procyanidins. | koreascience.krncsu.edu |
| General Proanthocyanidins (B150500) | 75% Acetone, 24.5% Water, 0.5% Acetic Acid (v/v/v) | Used as a standard PAC extraction solvent for quantification methods. | koreascience.kr |
Methanol, often mixed with water, is another effective solvent for extracting low molecular weight procyanidins. researchgate.net Research has demonstrated that a 60% aqueous methanol solution can be more efficient for extracting dimeric procyanidins compared to pure methanol or water. nih.gov The addition of an acid, such as formic acid (typically around 1%), to the hydromethanolic mixture has been shown to significantly enhance the extraction of polyphenols by improving their stability at a lower pH. nih.gov
Specific research has led to the isolation of a galloylated derivative of this compound from a methanol extract of rhubarb (Rheum sp.). mdpi.comnih.gov In this study, dried rhubarb rhizomes were extracted with methanol at room temperature, followed by a series of purification steps to isolate the target compound. nih.gov Similarly, a 25% aqueous methanol extract of Neolitsea pallens leaves was found to contain isomers of this compound, which were identified using advanced analytical techniques. nih.gov
| Source Material | Solvent System | Extraction Details | Identified Compound | Reference |
|---|---|---|---|---|
| Rhubarb (Rheum sp.) | Methanol | Extraction at room temperature for one week. | This compound 3,3′-di-O-gallate | nih.gov |
| Neolitsea pallens leaves | 25% Aqueous Methanol | Sequential extraction following n-hexane and chloroform. | Isomers of this compound | nih.gov |
| Grape Pomace | 60% Aqueous Methanol with 1% Formic Acid | Determined as an optimal method for procyanidin extraction. | General Dimeric Procyanidins | nih.gov |
Aqueous ethanol is a widely used solvent for procyanidin extraction, often favored due to its lower toxicity compared to methanol. dntb.gov.ua Studies on grape seeds have optimized ethanol-based extraction methods, finding that a 47% ethanol solution, combined with ultrasonication and heating (60 °C), provides an efficient extraction of proanthocyanidins, including Procyanidin B2. uni-regensburg.de Another study on grape seeds utilized a 50% aqueous ethanol solution for extraction, which was then subjected to chromatographic separation to yield fractions containing various oligomeric procyanidins, where this compound was identified as the most stable dimer. dss.go.th Furthermore, an ultrasound-assisted extraction of walnut green husk using a 75% ethanol-water mixture also identified the presence of this compound in the resulting extract. mdpi.com
| Source Material | Solvent System | Key Parameters/Findings | Identified Compound | Reference |
|---|---|---|---|---|
| Grape Seeds | 47% Ethanol | Optimized with ultrasonication and heating (60°C). | Procyanidin B2 (among others) | uni-regensburg.de |
| Grape Seeds (Vitis vinifera) | 50% Aqueous Ethanol | Extract subjected to chromatography; B8 was the most stable dimer. | This compound | dss.go.th |
| Walnut Green Husk | 75% Ethanol-Purified Water | Ultrasound-assisted extraction. | This compound | mdpi.com |
Solvent-Based Extraction
Advanced and Green Extraction Technologies
In response to the growing demand for environmentally friendly and efficient processes, several advanced technologies have been adapted for the extraction of procyanidins. These methods often offer reduced solvent consumption, lower energy use, and shorter extraction times compared to conventional techniques. mdpi.com
Ultrasound-Assisted Extraction (UAE) is a prominent green extraction technique that utilizes the energy of ultrasonic waves to enhance the recovery of bioactive compounds from plant materials. mdpi.comresearchgate.net The core principle of UAE is acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the extraction solvent. dntb.gov.uamdpi.com The collapse of these cavitation bubbles near the surface of the plant material generates powerful microjets and shockwaves. mdpi.com This mechanical effect disrupts the plant cell walls, creating fissures and pores that facilitate the release of intracellular contents, like this compound, into the solvent. mdpi.commdpi.com Furthermore, this process enhances mass transfer by increasing the penetration of the solvent into the plant matrix. dntb.gov.ua
The efficiency of UAE is influenced by several factors, including ultrasonic power (amplitude), temperature, extraction time, and solvent-to-solid ratio. researchgate.netnih.gov Optimization of these parameters is crucial to maximize the yield of procyanidins while preventing their potential degradation from prolonged exposure to the high energy of sonochemical reactions. nih.govnih.gov
Table 1: Optimized UAE Parameters for Proanthocyanidin (B93508) Extraction from Various Plant Sources This table presents optimized conditions found in different research studies to maximize the extraction of proanthocyanidins (PAs), the class of compounds to which this compound belongs.
| Plant Source | Optimal Ultrasonic Amplitude/Power | Optimal Time (min) | Optimal Temp. (°C) | Optimal Solvent-to-Solid Ratio (mL/g) | Reference |
|---|---|---|---|---|---|
| Kiwi Leaves | 40% Amplitude | 15 | 70 | 30:1 | nih.gov |
High-Intensity Ultrasound (HIUS) is a specific application of UAE that employs higher acoustic power to intensify the extraction process. nih.govmdpi.com Research has shown that HIUS can have a significant impact on the extraction of procyanidins from sources like grape seeds. One of the key effects of HIUS is the disaggregation of macromolecular procyanidin fractions. nih.gov It can break down complex aggregates where procyanidins are linked to other biopolymers, such as proteins or polysaccharides. nih.gov This disaggregation not only releases more procyanidins but can also lead to an increase in the number of detectable procyanidins of higher molecular mass (up to decamers) in the extract. nih.gov
The intensity of the ultrasound must be carefully controlled. While higher intensity can improve extraction efficiency, excessive power can also damage the structure of the target compounds through the formation of free radicals and localized high temperatures, potentially leading to their degradation. researchgate.net Studies on jabuticaba peels found that an intermediate intensity of 3.7 W/cm² yielded the best recovery of bioactive compounds, while higher intensities did not necessarily improve the results. researchgate.netnih.govfapesp.br
To further enhance extraction efficiency, ultrasound can be combined with negative pressure cavitation. This method, known as Ultrasound-Negative Pressure Cavitation Extraction (UNPCE), leverages the synergistic effects of acoustic cavitation and a low-pressure environment. The negative pressure facilitates the cavitation process, intensifying the implosion of bubbles on the substrate surface. dntb.gov.ua This leads to a more effective rupture of cell walls and an increased mass transfer rate between the plant material and the solvent, thereby improving extraction efficiency beyond what is typically achieved with UAE alone. dntb.gov.ua
Microwave-Assisted Extraction (MAE) is another advanced green extraction method that utilizes microwave energy to heat the solvent and sample matrix, accelerating the release of target compounds. researchgate.netmdpi.com Unlike conventional heating where energy is transferred from the outside in, microwaves directly heat the solvent and any moisture within the plant material. This rapid, localized heating creates a dramatic increase in pressure inside the plant cells, causing them to rupture and release their contents into the surrounding solvent. researchgate.net
The primary advantages of MAE include a significant reduction in extraction time (often to just a few minutes) and lower solvent consumption compared to traditional methods like Soxhlet extraction. researchgate.netnih.gov However, a potential drawback is the rapid temperature increase, which can lead to the thermal degradation of sensitive compounds like procyanidins if not properly controlled. researchgate.net
Table 2: MAE Parameters for Proanthocyanidin Extraction from Camphor Leaves This table shows the optimized parameters for extracting proanthocyanidins from a specific plant source using MAE.
| Parameter | Optimal Value |
|---|---|
| Microwave Power | 530 W |
| Exposure Time | 18 min |
| Ethanol Concentration | 77% |
| Solid-to-Liquid Ratio | 1 g:20 mL |
| Reference | mdpi.com |
Microwave-Assisted Enzymatic Hydrolysis (MAEH) is a hybrid technique that combines the benefits of microwave energy with the specificity of enzymatic reactions. In this process, the plant material is first pretreated with microwaves. This microwave treatment serves to rapidly and uniformly heat the biomass, which can disrupt the complex lignocellulosic structure of the plant cell wall. nih.gov This disruption makes the cell wall components, such as cellulose (B213188) and hemicellulose, more accessible to enzymatic attack. nih.govnih.gov
Following the microwave pretreatment, specific hydrolytic enzymes (like cellulases or xylanases) are introduced. nih.govnih.gov The enzymes can then more efficiently break down the cell wall polysaccharides, leading to a more complete release of the intracellular bioactive compounds, including procyanidins. This combined approach can lead to higher extraction yields than using either microwaves or enzymes alone. nih.gov
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is recognized as a green and highly selective technique for extracting bioactive compounds. nih.govnih.gov It utilizes a fluid, most commonly carbon dioxide (CO₂), at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. For the extraction of polar compounds like procyanidins, the nonpolar nature of supercritical CO₂ necessitates the use of a polar co-solvent or modifier. researchgate.net
Research has shown that methanol- or ethanol-modified CO₂ is effective for extracting procyanidins from sources like grape seeds. researchgate.net One study on the online coupling of SFE with liquid chromatography (LC-MS) successfully identified B-type procyanidins, the class to which this compound belongs. researchgate.net The process often involves an initial step using pure supercritical CO₂ to remove nonpolar compounds like oils, followed by extraction with the polar modifier to isolate the phenolic compounds. researchgate.net The efficiency of SFE is highly dependent on parameters such as pressure, temperature, and the percentage of the co-solvent, which can be optimized to selectively extract target compounds. For instance, different optimal conditions have been found for extracting procyanidin monomers versus their galloylated derivatives from grape seeds. researchgate.net
Table 1: Parameters in Supercritical Fluid Extraction of Proanthocyanidins This table presents data from research on proanthocyanidins, the class of compounds to which this compound belongs.
| Parameter | Range / Conditions | Source Material | Outcome | Reference |
|---|---|---|---|---|
| Pressure | 8-30 MPa | Grape Marc | 8 MPa was found to be the most suitable pressure. | researchgate.net |
| Temperature | 30-50 °C | Grape Seed | Higher temperatures (50°C) favored extraction of galloylated procyanidins. | researchgate.net |
| Co-solvent | 10-40% Methanol in CO₂ | Grape Seed | 40% methanol was used to extract polar phenolic compounds. | researchgate.net |
| Co-solvent | 7.5-15% Ethanol-Water in CO₂ | Grape Marc | A 10% co-solvent mixture at a 6 kg/h CO₂ flow rate yielded high amounts of oligomeric PAs. | researchgate.net |
Coupling with Ultrasound Techniques
To enhance the efficiency of SFE, it can be coupled with ultrasound-assisted extraction (UAE). This hybrid method, known as ultrasound-assisted supercritical fluid extraction (SFE-US), leverages the mechanical and thermal energy of ultrasonic waves to improve the extraction process. nih.govnih.gov The primary mechanism of ultrasound assistance is acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the solvent. This phenomenon generates intense local turbulence and vibration, which can disrupt plant cell walls and improve the penetration of the supercritical fluid into the material matrix. nih.govresearchgate.net
This synergistic effect facilitates the release of intracellular contents and enhances the mass transfer rate of target compounds from the solid matrix to the solvent. researchgate.net Studies have demonstrated that applying ultrasound during SFE can significantly increase the global yield of extracts. For example, in the extraction of bioactive compounds from pepper, SFE-US raised the global yield by up to 45% and increased the phenolic content. nih.gov Electron microscopy has shown that while SFE alone disturbs the plant matrix, the application of ultrasound causes a more pronounced effect, releasing more particles from within the plant cells. nih.gov A combined strategy of using UAE first, followed by SFE on the raffinate (the solid residue from the initial extraction), has been shown to increase the total recovery of polyphenols from grape marc by 28% compared to SFE alone. researchgate.net
Pressurized Liquid Extraction (PLE) / Pressurized Fluid Extraction
Pressurized Liquid Extraction (PLE), also known as Pressurized Fluid Extraction, is another green extraction technique noted for its efficiency and automation. nih.govmdpi.com PLE uses conventional liquid solvents (like ethanol and water) at elevated temperatures (typically 50–200 °C) and pressures (10.3–20.6 MPa). nih.govmdpi.com The high pressure keeps the solvent in a liquid state above its normal boiling point, which enhances the solubility and diffusion rate of the target compounds while decreasing solvent viscosity and surface tension. mdpi.com This results in faster and more efficient extractions with lower solvent consumption compared to traditional methods. nih.gov
The optimization of PLE parameters is crucial for maximizing the yield of procyanidins. Factors studied include the type of solvent, ethanol content, temperature, and extraction time. nih.gov Research on grape seed by-products determined that optimal conditions for extracting mono-oligomeric and polymeric procyanidins were 75% ethanol at 20°C for 11 minutes. nih.gov However, it is important to note that proanthocyanidins can be thermosensitive. Studies have shown that higher extraction temperatures can lead to a reduction in total proanthocyanidins, particularly oligomers like B-type procyanidins. nih.gov
Table 2: Pressurized Liquid Extraction Parameters for Procyanidins This table presents data from research on procyanidins, the class of compounds to which this compound belongs.
| Parameter | Range / Conditions | Source Material | Outcome | Reference |
|---|---|---|---|---|
| Solvent | 0-100% Ethanol in water | Grape Seed By-products | 75% ethanol was found to be optimal. | nih.gov |
| Temperature | 20-100 °C | Grape Seed By-products | 20°C was selected to avoid thermal degradation of procyanidins. | nih.gov |
| Time | 1-11 min | Grape Seed By-products | An 11-minute extraction time was optimal. | nih.gov |
| Temperature | 150 °C | Laurel Leaf | While effective for some polyphenols, high temperatures can degrade thermosensitive procyanidins. | mdpi.com |
Subcritical Water Extraction
Subcritical Water Extraction (SWE) is an environmentally benign technique that uses water as the solvent at temperatures between 100 °C and its critical point (374 °C) under sufficient pressure to maintain its liquid state. researchgate.net As the temperature of water increases, its dielectric constant decreases, making it behave like a polar organic solvent such as methanol or ethanol. This property allows it to effectively dissolve less polar compounds like procyanidins. researchgate.net
This method has been successfully used to extract procyanidins from various sources, including sorghum bran and lotus (B1177795) seed pods. researchgate.net A key advantage of SWE is the ability to tune the solvent properties by simply changing the temperature, allowing for selectivity. Research on dried red grape pomace found that using a 50% ethanol/water mixture at temperatures between 80 °C and 140 °C resulted in a greater extraction of low oligomeric procyanidins, including dimers. researchgate.net In fact, this method yielded 113% more dimers compared to conventional extraction. researchgate.net Another study focused specifically on the extraction of Procyanidin B2, a dimer similar to B8, from apple peel. The highest yield of Procyanidin B2 (2.28 mg/g of dried peel) was achieved at 150 °C with an extraction time of 15 minutes. researchgate.net
Enzyme-Assisted Extraction (e.g., Tannase (B8822749), Pectinase (B1165727), Cellulase)
Enzyme-Assisted Extraction (EAE) is a targeted method that employs specific enzymes to break down the plant cell wall, facilitating the release of intracellular bioactive compounds. nih.govmdpi.com For procyanidin extraction, a combination of enzymes is often used.
Cellulase (B1617823) and Pectinase : These enzymes hydrolyze cellulose and pectin, which are major components of the plant cell wall. Their degradation disrupts the structural integrity of the cell, allowing the extraction solvent to penetrate more effectively and release the procyanidins. mdpi.com Studies have shown that using cellulase and pectinase can significantly increase the yield of phenolic compounds from sources like grape pomace. mdpi.com
Tannase : This enzyme specifically catalyzes the hydrolysis of ester and depside bonds in hydrolyzable tannins and galloylated procyanidins. mdpi.com This action can help release procyanidins that are bound to other molecules within the plant matrix. mdpi.com
The combination of these enzymes can lead to a substantial increase in extraction efficiency. mdpi.com Research on pistachio green hulls demonstrated that a combination of cellulase, pectinase, and tannase under optimal conditions increased the extraction yield by up to 112% compared to conventional solvent extraction. mdpi.com Similarly, studies on grape seeds and skins have utilized these enzymes to increase the concentration of total phenols and modify the structure of the extracted proanthocyanidins. mdpi.com
Purification and Fractionation Strategies
Following extraction, the crude extract contains a complex mixture of compounds. To isolate this compound, robust purification and fractionation strategies are necessary.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a cornerstone technique for purifying and fractionating procyanidins from crude extracts. nih.gov It works by passing the liquid extract through a solid adsorbent (the stationary phase) packed in a cartridge. Different compounds in the extract interact with the stationary phase to varying degrees, allowing for their separation. The selection of the SPE cartridge material is critical for achieving the desired separation.
C18 and Diol Cartridges : Reversed-phase C18 cartridges are commonly used but can be ineffective in selectively separating procyanidins of similar molecular weight. nih.gov Diol-based cartridges have also been evaluated, sometimes coupled in series with C18, though they may not achieve perfect separation of structurally diverse procyanidins. nih.gov
Adsorption Resins : Polymeric resins like Amberlite™ FPX66 have been used in preparative SPE to separate procyanidin oligomers (which would include dimers like B8) from sugars, acids, and other highly polar species. nih.gov
Aminopropyl Cartridges : In a comparative study, aminopropyl-based SPE cartridges were found to be more effective than C18 for the purification and separation of proanthocyanidins from pomegranate peel extract. nih.gov
SPE is often used as a preliminary purification step to remove interfering compounds or to perform a rough fractionation based on polarity before more precise chromatographic techniques are applied. nih.govacs.org For example, a C18 SPE step can be used to remove free gallic acid from an extract after enzymatic treatment with tannase, enriching the sample with procyanidin dimers and other oligomers before further purification by preparative HPLC. acs.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| (+)-Catechin |
| (-)-Epicatechin (B1671481) |
| Acetic Acid |
| Acetone |
| Caffeine |
| Carbon Dioxide |
| Cellulase |
| Ethanol |
| Ethyl-acetate |
| Formic acid |
| Gallic acid |
| Methanol |
| Pectinase |
| Procyanidin B2 |
| This compound |
| Tannase |
| Theobromine |
Countercurrent Chromatography
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that uses a liquid stationary phase held in place by a centrifugal field, eliminating the need for a solid support. researchgate.net High-Speed Counter-Current Chromatography (HSCCC) is a widely used variant of this technique.
Principle: Separation is achieved by the differential partitioning of solutes between two immiscible liquid phases. The absence of a solid support minimizes the risk of irreversible adsorption of the sample, leading to high recovery rates. mdpi.com
Application: HSCCC has been successfully applied to the preparative separation of procyanidins from sources like grape seeds and cacao beans. nih.govnih.gov The technique can effectively fractionate procyanidins based on their degree of polymerization. nih.govbohrium.com For example, studies have used HSCCC to isolate dimeric to tetrameric procyanidins from grape seed extracts and to separate procyanidin fractions from monomers up to pentamers from cacao beans. nih.govnih.gov
Preparative Reversed-Phase HPLC
Preparative High-Performance Liquid Chromatography (HPLC) operating in a reversed-phase mode is a high-resolution technique used for the final purification of individual procyanidin compounds from pre-fractionated extracts.
Principle: Similar to analytical RP-HPLC, it uses a nonpolar stationary phase (typically C18) and a polar mobile phase. The higher capacity of preparative columns allows for the isolation of milligram-to-gram quantities of pure compounds.
Application: This method is highly effective for isolating individual procyanidins with a low degree of polymerization. mdpi.com Research on cocoa extracts demonstrated that preparative C18-HPLC could successfully separate specific dimers and trimers, such as procyanidin B2 and C1. nih.govmdpi.com It is often used as a final purification step after initial fractionation by methods like HSCCC or Sephadex LH-20 chromatography. researchgate.netnih.gov Scaling up from an analytical to a preparative method can be challenging, requiring optimization of flow rate, solvent gradient, and sample loading. nih.govmdpi.com
Centrifugal Partition Chromatography
Centrifugal Partition Chromatography (CPC) is a support-free liquid-liquid chromatography technique, similar to HSCCC, that is gaining popularity for the separation of natural products. nih.govresearchgate.net
Principle: CPC relies on the partitioning of solutes between two immiscible liquid phases, with the stationary liquid phase being retained by a strong centrifugal force. nih.govresearchgate.net This allows for high sample loading and high recovery without irreversible adsorption. mdpi.com
Application: CPC has been used to fractionate procyanidins from cocoa according to their degree of polymerization, successfully separating oligomers from dimers (DP2) up to decamers (DP10). kromaton.com A specific approach termed DESIGNER (Depletion and Enrichment of Select Ingredients Generating Normalized Extract Resources) utilizes CPC for the selective enrichment of trimeric and tetrameric procyanidins from various plant sources, including grape seeds, pine bark, and cocoa seeds. nih.gov
Advanced Analytical Characterization and Quantification
Chromatographic Techniques
Chromatography is essential for separating individual procyanidins from complex mixtures found in natural extracts researchgate.net.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of flavan-3-ols and procyanidins mdpi.comgoogle.com. It allows for the separation and quantification of individual compounds researchgate.netgoogle.com. UV detection at 280 nm is commonly used for procyanidin (B600670) analysis by HPLC, although it may not be specific to procyanidins relative to other polyphenolic compounds researchgate.netichem.md. Fluorescence detection offers increased sensitivity and selectivity for procyanidins mdpi.comichem.md. Coupling HPLC with mass spectrometry (HPLC-MS or HPLC-MS/MS) provides enhanced identification and quantification capabilities due to the additional mass information ichem.mdnih.govnih.gov.
Reversed Phase HPLC (RP-HPLC)
RP-HPLC is a common method for separating phenolic compounds, including procyanidins, in plant extracts researchgate.netmdpi.comresearchgate.net. C18 stationary phases are typically used with acidic aqueous methanol (B129727) or acetonitrile (B52724) as eluents researchgate.net. RP-HPLC can separate monomers to trimers, and sometimes tetramers, in various samples like wine and grape seed extracts ichem.md. However, in RP-HPLC, oligomeric procyanidins may not elute strictly according to their degree of polymerization, and polymers can be difficult to chromatograph researchgate.net. Sample clean-up procedures are often necessary in RP-HPLC to remove co-eluting compounds such as polymeric procyanidins, phenolic acids, and other flavonoids that can interfere with detection researchgate.net.
RP-HPLC coupled with electrospray ionization tandem mass spectrometry (RP-HPLC-ESI-MS/MS) has been used for the determination of dimeric and trimeric procyanidins, including B-type procyanidins like B1-B8, in food samples nih.gov. This method allows for the identification and quantification of these compounds using isolated or synthesized procyanidins as standards nih.gov.
Normal Phase HPLC (NP-HPLC)
Normal phase HPLC is another approach used for the analysis of flavan-3-ols and procyanidins, providing good resolution and selective detection based on the degree of polymerization mdpi.com. This method has been optimized and validated for separating and quantifying compounds from monomers up to decamers individually, with polymers of higher degrees of polymerization eluting as a single peak usda.gov. NP-HPLC with fluorescence detection has been applied for the analysis of flavan-3-ols and procyanidins in apples mdpi.com.
Gas Chromatography (GC)
While HPLC is the predominant technique for analyzing intact procyanidins due to their relatively low volatility and thermal instability, Gas Chromatography (GC) is typically used for the analysis of more volatile compounds or derivatives. In the context of procyanidins, GC, often coupled with mass spectrometry (GC-MS), has been employed to analyze low molecular weight metabolites of procyanidins, such as phenolic acids, after metabolic processes nih.gov.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple and relatively fast chromatographic technique that can be used for the separation and preliminary identification of procyanidins tandfonline.comresearchgate.net. TLC is often performed on silica (B1680970) gel plates, and spots can be detected using visualizing agents like vanillin-sulfuric acid, which produces characteristic colors upon heating tandfonline.com. TLC has been used in the isolation and structural elucidation of procyanidins from plant sources tandfonline.comresearchgate.net. A SPE-HPTLC (Solid Phase Extraction - High-Performance Thin Layer Chromatography) method has also been developed for the qualitative and quantitative analysis of procyanidin B1 in willow barks researchgate.net.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates compounds based on their molecular size. This technique is particularly useful for fractionating and characterizing proanthocyanidins (B150500), which exist as oligomers and polymers of varying molecular weights nih.govlongdom.org. Sephadex LH-20 is a common stationary phase used in GPC for the separation of proanthocyanidins tandfonline.comresearchgate.netlongdom.org. GPC can help in understanding the molecular weight distribution of procyanidin mixtures and can be used as a preparatory step before further analysis by techniques like HPLC or MS nih.govlongdom.org. GPC analysis of proanthocyanidins has traditionally been carried out on acetylated derivatives, although methods using non-derivatized compounds on specific columns and solvent systems have also been developed ichem.mdnih.gov.
Spectroscopic and Optical Techniques
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are fundamental in the structural elucidation of procyanidin B8, providing detailed information about its atomic connectivity and stereochemistry. Optical techniques like polarimetry and circular dichroism can complement NMR by providing insights into the compound's optical activity and conformation researchgate.netuni-regensburg.de.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the comprehensive structural analysis of procyanidins, including this compound. It allows for the identification of individual protons and carbons within the molecule and the determination of their relationships to one another researchgate.netuni-regensburg.deresearchgate.netnih.govresearchgate.netnih.gov.
One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides characteristic chemical shifts and coupling constants that are indicative of the different functional groups and their electronic environments within the this compound structure. ¹H NMR spectra reveal the types and coupling patterns of hydrogen atoms, while ¹³C NMR spectra show the different carbon environments researchgate.netrsc.orgtandfonline.comnih.gov. Analysis of these spectra helps in assigning signals to specific protons and carbons in both the upper (+)-catechin and lower (-)-epicatechin (B1671481) units, as well as confirming the presence of the interflavan linkage researchgate.netresearchgate.nettandfonline.com. Comparing observed chemical shifts with reported data for known procyanidins aids in structural confirmation researchgate.net.
Two-dimensional (2D) NMR techniques provide crucial connectivity information that is essential for unambiguously assigning signals and confirming the structure of complex molecules like this compound researchgate.netuni-regensburg.deresearchgate.netnih.govresearchgate.netnih.gov.
COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. COSY is used to establish proton spin systems within each flavan-3-ol (B1228485) unit of this compound researchgate.netprinceton.edusdsu.eduresearchgate.net.
ROESY (Rotating frame Overhauser Enhancement SpectroscopY): ROESY provides through-space correlations between protons that are in close spatial proximity. This is particularly useful for determining the relative stereochemistry of the flavan-3-ol units and the orientation of the interflavan bond in this compound researchgate.netprinceton.eduresearchgate.net.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond correlation). This experiment is vital for assigning proton signals to their corresponding carbons in both monomeric units researchgate.netprinceton.edusdsu.eduresearchgate.net.
HMBC (Heteronuclear Multiple Bond Coherence): HMBC shows long-range correlations between protons and carbons, typically through two to four bonds. This technique is critical for confirming the interflavan linkage (C4α→C6) in this compound by showing correlations between protons on one unit and carbons on the other across the linkage researchgate.netresearchgate.netprinceton.edusdsu.eduresearchgate.net. HMBC correlations from the C-4 proton of the upper unit to carbons on the A-ring of the lower unit help confirm the position and nature of the interflavan bond researchgate.netresearchgate.net.
Mass Spectrometry (MS)
Mass spectrometry is widely used for the identification and quantification of this compound, providing information about its molecular weight and fragmentation pattern researchgate.nettandfonline.comacs.orgichem.mdacs.orgnih.govacademie-sciences.fr. When coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC), MS becomes a powerful tool for analyzing complex mixtures containing this compound acs.orgichem.mdnih.govnih.govnih.gov.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar molecules like procyanidins. ESI-MS typically produces protonated or deprotonated molecular ions, such as [M+H]⁺ or [M-H]⁻, and adduct ions, such as [M+Na]⁺, which allow for the determination of the molecular weight of this compound researchgate.nettandfonline.comacademie-sciences.frnih.govmdpi.com. The presence of characteristic ions with specific m/z values corresponding to the molecular weight of a procyanidin dimer is a key indicator of this compound tandfonline.comacademie-sciences.frmdpi.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method for procyanidins, often coupled with HPLC researchgate.netichem.md. Procyanidins typically exhibit a maximum absorbance around 280 nm due to the presence of aromatic rings researchgate.netresearchgate.net. UV-Vis detection at 280 nm is widely used for monitoring procyanidins during chromatographic separation researchgate.netichem.md. Diode Array Detectors (DAD) coupled with HPLC allow for simultaneous monitoring across the entire UV-Vis spectrum, providing valuable information for peak identification and purity assessment ichem.md. UV spectral analysis can suggest the presence of procyanidins based on characteristic absorbance patterns researchgate.net.
Infrared (IR) Spectroscopy / Fourier Transform Infrared Spectroscopy (FTIR)
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared Spectroscopy (FTIR), can provide information about the functional groups present in procyanidins researchgate.netnastec.gov.lkmdpi-res.com. FTIR analysis can confirm the presence of main functional groups and has been used in the characterization of procyanidins researchgate.netresearchgate.net. FTIR spectroscopy can also be used to study interactions between proanthocyanidins and other molecules, such as proteins, by revealing changes in secondary structures mdpi.com.
Circular Dichroism
Circular Dichroism (CD) spectroscopy is a technique used to study the stereochemistry and conformation of chiral molecules like procyanidins capes.gov.brdntb.gov.uanih.govpsu.edu. CD measurements can provide information about the absolute stereochemistry at the interflavan linkage in procyanidin dimers and oligomers capes.gov.brnih.govpsu.edu. CD spectroscopy has been used in conjunction with NMR to elucidate the structure of procyanidin dimers and trimers capes.gov.brnih.gov. CD spectra exhibit characteristic positive or negative couplets at short wavelengths (200-220 nm) that correlate with the stereochemistry at C-4 of the interflavan linkage psu.edu. CD spectroscopy can also show changes in the secondary structures of proteins upon binding with proanthocyanidins mdpi.com.
Colorimetric and Functional Group Assays
Colorimetric assays are traditional methods used for the quantitative analysis of proanthocyanidins, often based on color reactions nih.govresearchgate.net. Functional group assays can offer some specificity for proanthocyanidins researchgate.net. The vanillin (B372448) assay and the dimethylaminocinnamaldehyde (DMAC) assay are examples of colorimetric methods used for proanthocyanidin (B93508) analysis nih.govresearchgate.netgbiosciences.com. The DMAC assay is considered more specific and sensitive for proanthocyanidins compared to the vanillin assay researchgate.netgbiosciences.com. These assays typically involve a reaction that produces a colored compound quantifiable by spectrophotometry nih.govgbiosciences.com. For example, the DMAC assay reacts with the A-cycle's C8 in terminal units of proanthocyanidins, yielding a green/blue color measured by spectrophotometry at 640 nm gbiosciences.com. Another colorimetric method is the acid-butanol assay, where acid treatment leads to the cleavage of proanthocyanidins to colored anthocyanidins, which can be measured spectrophotometrically, typically around 550 nm csic.esnih.govpan.olsztyn.plgoogle.com. While colorimetric assays are relatively fast and inexpensive, they can have limitations regarding specificity and can be influenced by various factors nih.gov.
Dimethylaminocinnamaldehyde (DMAC) Assay
The Dimethylaminocinnamaldehyde (DMAC) assay is a spectrophotometric method used for the quantification of proanthocyanidins. researchgate.netbioquochem.comcosmobiousa.comgbiosciences.com This assay is based on the reaction of DMAC with the C8 position of the A-cycle in the terminal units of proanthocyanidins. bioquochem.comcosmobiousa.comgbiosciences.comresearchgate.netlibios.fr This reaction yields a green-blue colored compound that exhibits maximum absorbance at approximately 640 nm. bioquochem.comresearchgate.netlibios.fr Measuring absorbance at this wavelength helps avoid interference from colored anthocyanidins. researchgate.netlibios.fr
The DMAC assay is considered more specific and sensitive for flavanols, including procyanidins, compared to the vanillin procedure. researchgate.netwikipedia.org The structural requirements for the DMAC reaction include meta-substituted dihydroxybenzene rings, such as the 5,7-dihydroxy substituted A-ring found in catechin (B1668976) and epicatechin units, a single bond between C2 and C3, and the absence of a carbonyl group at C4. researchgate.net The reaction mechanism involves the formation of an electrophilic carbocation in an acidic medium, which then reacts with the C8 position of the flavanol phenyl ring. researchgate.net
The DMAC assay is gaining importance due to its improved specificity, sensitivity, ease of performance, and the stability of its reaction products compared to the vanillin assay. researchgate.net However, it primarily provides a global index of flavanols and does not offer detailed profiling or differentiation between A-type and B-type procyanidins or individual oligomers like this compound. researchgate.net The response in the DMAC assay can be affected by the degree of polymerization of the proanthocyanidins. researchgate.net
Vanillin Assay (Specificity and Limitations)
The Vanillin assay is another widely used colorimetric method for estimating condensed tannins, including procyanidins. researchgate.netresearchgate.netsci-hub.st This assay involves the condensation of vanillin, an aromatic aldehyde, with the meta-substituted ring of flavanols, leading to the formation of a red adduct. researchgate.netnih.govresearchgate.net The reaction is typically measured spectrophotometrically at 500 nm. researchgate.netnih.govcabidigitallibrary.org
While widely employed, the vanillin assay has notable limitations regarding its specificity. researchgate.netnih.gov It is not specific solely to condensed tannins; any appropriately substituted flavanol, such as the monomeric unit catechin, will also react and produce a red color. researchgate.netsci-hub.st This lack of specificity can lead to an overestimation of condensed tannin content, particularly in samples containing significant amounts of free flavan-3-ols. researchgate.netsci-hub.st
Furthermore, the vanillin assay is highly sensitive to the presence of water, which can substantially reduce color yield. researchgate.net Optimal results require standards and samples to be prepared in anhydrous organic solvents, typically methanol. researchgate.netnih.gov The reaction is also influenced by factors such as solvent type, acid concentration, reaction time, temperature, and vanillin concentration. researchgate.netresearchgate.net
The vanillin reaction primarily occurs with free flavan-3-ols or the terminal unit of a proanthocyanidin chain. researchgate.netresearchgate.net This characteristic can be utilized, in combination with other methods like the acid butanol assay, to estimate the average degree of polymerization of proanthocyanidins. researchgate.netsci-hub.st However, the variable reactivity of different subunits within a tannin polymer presents a major challenge for accurate quantification using this method. researchgate.netresearchgate.net
Acid Butanol Assay
The Acid Butanol assay, also known as the Porter assay or butanol-HCl-iron method, is a common spectrophotometric method for quantifying proanthocyanidins (condensed tannins). researchgate.netwikipedia.orgresearchgate.netprometheusprotocols.net This assay is based on the acid-catalyzed oxidative depolymerization of proanthocyanidins in the presence of butanol and a ferric chloride catalyst. researchgate.netresearchgate.netnih.gov This process cleaves the interflavanoid bonds, yielding colored anthocyanidins as cleavage products. researchgate.netresearchgate.net
The anthocyanidins produced absorb light in the visible range, allowing for spectrophotometric quantification, typically at 550 nm. researchgate.netresearchgate.netprometheusprotocols.net The intensity of the color produced is proportional to the amount of proanthocyanidins present. wikipedia.org The assay involves preparing a reaction mixture, often composed of butanol acidified with HCl and a catalytic mixture containing ferric chloride or ammonium (B1175870) iron(III) sulfate. researchgate.netresearchgate.netnih.gov The sample is heated in this mixture, and the absorbance is measured before and after heating to account for background color. researchgate.net
The acid butanol assay provides a measure of the total proanthocyanidin content that can be converted into anthocyanidins upon acid hydrolysis. researchgate.netresearchgate.net Results are often expressed as equivalents of a standard, such as catechin hydrate (B1144303) or quebracho tannin. researchgate.netprometheusprotocols.net It's important to note that the transformation of proanthocyanidins to monomeric anthocyanidins may not always be complete, and the color yield can be dependent on the structure and degree of polymerization of the proanthocyanidins in the sample. researchgate.net While useful for total proanthocyanidin content, this method does not typically differentiate between specific procyanidin oligomers like this compound. nih.gov
Prussian Blue Assay
The Prussian Blue assay is a colorimetric method used for quantifying total phenolics, including proanthocyanidins, based on their redox activity. researchgate.netresearchgate.net This assay involves the reaction of phenolic hydroxyl groups with a mixture of potassium ferricyanide (B76249) (K₃Fe(CN)₆) and ferric chloride (FeCl₃) in an acidic solution, leading to the formation of Prussian blue (Fe₄[Fe(CN)₆]₃). researchgate.netresearchgate.net
The formation of Prussian blue results in a blue color that can be measured spectrophotometrically. researchgate.net The intensity of the blue color is proportional to the concentration of total phenolics in the sample. researchgate.net
While relatively simple and rapid, the Prussian Blue assay is not specific to proanthocyanidins. researchgate.netresearchgate.net It reacts with all polyphenols and can also be influenced by other reducing compounds. researchgate.net Limitations of this assay include the potential formation of a precipitate and an increase in color density over time. researchgate.net Temperature and pH also affect the color density. researchgate.net The order of reagent addition can impact the formation of Prussian blue. researchgate.net Due to its broad specificity, this method is generally used for the determination of total phenolic content rather than the specific quantification of individual procyanidins like this compound. researchgate.netresearchgate.net
Derivatization Procedures for Enhanced Detection and Structural Elucidation
While colorimetric assays provide a measure of total or certain types of proanthocyanidins, more advanced techniques, often coupled with derivatization, are necessary for the enhanced detection, separation, and structural elucidation of individual procyanidin oligomers like this compound.
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantification of individual procyanidins. Coupling HPLC with detectors like UV-Vis, fluorescence, or mass spectrometry (MS) provides more detailed information. However, the detection of procyanidins can sometimes be challenging due to their structural characteristics.
Derivatization procedures involve chemically modifying the procyanidin molecule to improve its detection properties or facilitate structural analysis. For instance, derivatization can enhance sensitivity for UV-Vis or fluorescence detection or introduce functional groups suitable for mass spectrometry fragmentation patterns that aid in structural elucidation.
While specific derivatization procedures solely focused on this compound are not extensively detailed in the provided search results, derivatization is a common strategy in the analysis of proanthocyanidins. For example, thiolysis is a technique used to depolymerize proanthocyanidins into their constituent units (terminal and extension units), which can then be analyzed by HPLC-MS. This can provide information about the subunit composition of a procyanidin mixture. nih.govacs.org
The application of derivatization techniques, often combined with advanced chromatographic and spectroscopic methods, is essential for overcoming limitations of simpler assays and achieving precise quantification and detailed structural characterization of specific procyanidin oligomers like this compound within complex biological or food matrices.
Biological Activities and Underlying Mechanisms in Vitro & Non Human in Vivo Models
Antioxidant Mechanisms
The antioxidant capacity of proanthocyanidins (B150500) is a cornerstone of their reputed health benefits, linked to their chemical structure which allows them to act as free radical scavengers. koreascience.krresearchgate.net
Direct Free Radical Scavenging (e.g., Reactive Oxygen Species - ROS, Reactive Nitrogen Species - RNS, Superoxide (B77818) Anion, Hydroxyl Ions)
Direct studies detailing the free radical scavenging capacity of isolated Procyanidin (B600670) B8 are scarce. However, research on the broader class of proanthocyanidin (B93508) dimers provides some insight. The ability to scavenge free radicals is a known characteristic of these compounds. koreascience.kr Interestingly, the linkage between the monomer units appears to influence this activity. One review noted that dimeric proanthocyanidins with a C4-C8 linkage demonstrated greater free radical scavenging activity than those with a C4-C6 linkage, such as Procyanidin B8. scispace.com Conversely, another study found that isomers with a C4→C6 linkage, like this compound, exhibited stronger inhibitory activity against epidermal lipid peroxidation. mdpi.com
In a study comparing the stability of various procyanidin dimers in an oxidative model system, this compound was found to be the most stable dimer, suggesting a lower reactivity compared to other B-type procyanidins under those specific conditions. dss.go.th Research on a gallated form, Procyanidin B2 3′-O-gallate, showed it to be a highly effective scavenger of oxygen free radicals, highlighting that structural modifications significantly impact antioxidant capacity. researchgate.net
Modulation of Antioxidant Enzyme Activity and Expression
There is no specific information in the reviewed literature concerning the direct effects of this compound on the activity and expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GSH-Px). Studies on general proanthocyanidin extracts have shown they can enhance the activity of these crucial enzymes, but this cannot be specifically attributed to this compound. nih.gov
Activation of Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. While proanthocyanidins from various sources have been shown to activate this pathway, leading to the expression of protective genes, specific studies demonstrating this effect for this compound are absent from the current body of research. researchgate.netscribd.com For instance, polyphenolic constituents in apple juice have been shown to induce Nrf2-dependent gene expression, but while this compound is a known component of apples, its specific contribution to this effect has not been elucidated. scribd.compageplace.de Similarly, research has shown that procyanidins can alleviate cellular damage via the Nrf2 signaling pathway, but these studies did not isolate the activity of this compound. researchgate.net
Anti-inflammatory Mechanisms
Proanthocyanidins are widely recognized for their anti-inflammatory properties, often linked to their ability to modulate key signaling pathways involved in the inflammatory response. scispace.comresearchgate.net
Inhibition of NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary regulator of pro-inflammatory gene expression. The inhibition of this pathway is a common mechanism cited for the anti-inflammatory effects of polyphenols. koreascience.kr While general proanthocyanidin extracts have been shown to suppress NF-κB activation, research specifically implicating this compound in this mechanism is not available. koreascience.krnih.gov A review on the chemopreventive properties of proanthocyanidins mentions NF-κB inhibition as a key mechanism but discusses the activity of the class as a whole, with this compound only being depicted in a structural figure. koreascience.kr
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38, JNK)
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a host of cellular processes, including inflammation. Similar to the NF-κB pathway, there is a lack of specific data on how this compound modulates MAPK signaling. The anticancer activities of proanthocyanidins have been linked to MAPK activation, but again, this is a general finding for the compound class. koreascience.kr A study on a different compound, Procyanidin A1, demonstrated its ability to suppress the phosphorylation of JNK1/2, ERK1/2, and p38, showcasing the potential for specific procyanidins to interact with these pathways. However, these results cannot be extrapolated to this compound.
Based on a comprehensive review of the available scientific literature, there is insufficient specific data for the chemical compound "this compound" to generate a detailed article that adheres to the provided outline.
While this compound is identified as a B-type dimeric procyanidin, a class of compounds known for various biological activities, specific research detailing its effects on the requested endpoints is largely unavailable in the public domain. nih.govd-nb.infomdpi.comresearchgate.netnih.gov
The majority of published research focuses on:
Procyanidins as a general class: Many studies investigate the effects of procyanidin extracts (e.g., from grape seed) which contain a mixture of different procyanidins. biointerfaceresearch.comnih.govscience.gov
More common procyanidin dimers: Specific isomers like Procyanidin B1, B2, and B3 are more frequently isolated and studied for their individual biological activities. nih.govcoms.eventsmdpi.com
Consequently, detailed, scientifically validated findings specifically for this compound concerning:
Suppression of proinflammatory cytokines (TNF-α, IL-1β, IL-6)
Inhibition of Cyclooxygenase-2 (COX-2) expression
Inhibition of Inducible Nitric Oxide Synthase (iNOS) expression
Reduction of Myeloperoxidase activity
Inhibition of IKKb enzyme activity
Inhibition of cancer cell proliferation
...are not available to the extent required to create a thorough and accurate article as per the user's strict outline. To generate content for each specified subsection without specific data on this compound would require generalizing from other related compounds, which would violate the core instruction to focus solely on this compound. Furthermore, the creation of data tables is not possible without specific quantitative research findings for this particular compound.
Therefore, the request to generate a detailed article focusing exclusively on the specified biological and anticancer mechanisms of this compound cannot be fulfilled at this time due to the lack of specific scientific data.
Anticancer Mechanisms (In Vitro & Non-Human In Vivo)
Cell Proliferation Inhibition
Cell Cycle Arrest (e.g., G0/G1, G1-S, G2/M phases)
Current research provides limited specific evidence on the direct effects of this compound on cell cycle arrest. While studies on procyanidin extracts from various natural sources have demonstrated the ability to induce cell cycle arrest, particularly in the G0/G1 and G2/M phases, these findings are not specific to this compound. For instance, some phytochemicals are known to arrest the cell cycle at the G2/M transition. ethernet.edu.et However, without studies isolating this compound, its role in this process remains uncharacterized.
Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin D1, CDK4, Survivin, PCNA)
There is a notable absence of research detailing the specific interaction between this compound and key cell cycle regulatory proteins such as Cyclin D1, CDK4, Survivin, and PCNA. The modulation of the cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery has been attributed to proanthocyanidins in general, but the specific contribution of this compound has not been elucidated. koreascience.kr
Regulation of Growth Factor Receptors (e.g., Insulin-like Growth Factor-1 Receptors - IGF-1R)
Specific data on the regulation of Insulin-like Growth Factor-1 Receptors (IGF-1R) by this compound is not available in the current body of scientific literature. While some databases list this compound in association with IGF-1R, detailed studies on the nature of this interaction are lacking. genome.jp
Apoptosis Induction
The induction of apoptosis is a recognized biological activity of the broader proanthocyanidin class of compounds. koreascience.kr
Caspase Activation (e.g., Caspase-3)
While the activation of caspase-3 is a known mechanism of apoptosis induction by proanthocyanidins, specific studies demonstrating this effect for this compound are not currently available. koreascience.krresearchgate.net Databases do show a link between this compound and Caspase-3, but experimental evidence is needed to confirm this relationship. genome.jpgenome.jp
Modulation of Apoptosis-Related Proteins (e.g., Bcl-2, Bax, c-Fos, c-Jun)
The modulation of apoptosis-related proteins such as the Bax/Bcl-2 ratio is a documented effect of procyanidins like Procyanidin B2. researchgate.net However, research specifically investigating the impact of this compound on these proteins, as well as on c-Fos and c-Jun, is not present in the available literature. General associations between this compound and c-Jun are noted in some databases, but detailed functional studies are absent. genome.jp
Activation of JNK/c-Jun Pathway
The activation of the JNK/c-Jun pathway is a mechanism that has been linked to biflavonoids, a class of compounds that includes procyanidins. nih.govsemanticscholar.org However, there is no specific research that has investigated and confirmed the activation of this pathway by this compound.
Anti-Metastatic and Anti-Angiogenic Effects
Procyanidins have demonstrated anti-metastatic and anti-angiogenic properties in various preclinical models. nih.govresearchgate.net These compounds can inhibit the migration and invasion of cancer cells at non-cytotoxic concentrations. nih.gov Their anti-angiogenic activity is linked to the inhibition of new blood vessel formation (neovascularization), a process crucial for tumor growth and metastasis. nih.govresearchgate.net Studies using grape seed proanthocyanidins (GSPs) have shown they can inhibit the migration and tube formation of human microvascular endothelial cells in vitro and block neovascularization in the chick chorioallantoic membrane assay in vivo. nih.govresearchgate.net This suggests that procyanidins may exert these effects by simultaneously targeting multiple signaling pathways that regulate blood vessel growth. nih.govresearchgate.net
A key mechanism behind the anti-metastatic effect of procyanidins is the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. nih.govnih.gov
MMP-2 and MMP-9: Numerous studies report that procyanidins inhibit the activity and/or expression of MMP-2 and MMP-9. nih.govnih.gov In human prostate carcinoma cells, grape seed proanthocyanidins (GSPs) dose-dependently inhibited the expression of both MMP-2 and MMP-9 induced by fibroblast conditioned medium. nih.gov Similarly, GSPs were found to inhibit the secretion of MMP-2 and MMP-9 in bladder cancer cells and human microvascular endothelial cells. nih.govnih.gov In breast cancer models, the inhibition of MMP-9 was linked to the suppression of the EGFR/VEGF pathway. researchgate.net
MMP-7: Research has also pointed to the overexpression of MMP-7 in several types of cancer. nih.gov Procyanidin-containing extracts have demonstrated the ability to inhibit MMP-7, among other MMPs. mdpi.com
Inhibition of MMPs by Procyanidins
| Cell Line/Model | Procyanidin Source | Target MMPs | Observed Effect | Reference |
|---|---|---|---|---|
| Human Prostate Carcinoma (DU145) | Grape Seed (GSP) | MMP-2, MMP-9 | Dose-dependent inhibition of expression. | nih.gov |
| Bladder Cancer (T24, 5637) | Grape Seed (GSP) | MMP-2, MMP-9 | Inhibition of secretion at non-cytotoxic concentrations. | nih.gov |
| Human Microvascular Endothelial Cells | Grape Seed (GSP) | MMP-2, MMP-9 | Dose-dependent inhibition of secretion. | nih.gov |
| Breast Cancer (MCF-7) | Grape Seed (GSP) | MMP-9 | Down-regulation via the EGFR/VEGF pathway. | researchgate.net |
Procyanidins have been shown to suppress the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. nih.gov This is a critical step in cancer metastasis. nih.gov
TGF-β Pathway: Transforming growth factor-beta (TGF-β) is a key inducer of EMT. nih.gov Grape seed proanthocyanidins (GSPs) have been found to inhibit the migration and invasion of bladder cancer cells by reversing EMT through the suppression of the TGF-β signaling pathway. nih.gov In human epithelial cell lines, treatment with C-phycocyanin, another natural compound, suppressed TGF-β1-induced EMT, as indicated by increased E-cadherin expression and reduced expression of mesenchymal markers like vimentin. nih.gov
EMT Markers: The suppression of EMT by procyanidins involves the modulation of key marker proteins. In bladder cancer cells, GSPs reversed the changes in EMT markers induced by TGF-β1. nih.gov Specifically, procyanidins can counteract the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers such as N-cadherin and Vimentin. nih.govnih.gov
Modulation of DNA Methyltransferases (DNMTs) and Gene Expression
Procyanidins can influence epigenetic mechanisms, notably through the modulation of DNA methyltransferases (DNMTs), which are key enzymes in DNA methylation. nih.govfrontiersin.org Aberrant DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes. frontiersin.orgmdpi.com
In silico and in vitro studies identified procyanidin B2 as a potent inhibitor of DNMTs. nih.govresearchgate.net This inhibition was shown to have an IC50 value of 6.88 ± 0.647 μM in attenuating DNMT activity. nih.gov The consequence of this DNMT inhibition is the re-expression of silenced tumor suppressor genes. Research has demonstrated that procyanidin B2 treatment can enhance the expression of key genes such as:
E-cadherin: A crucial cell adhesion molecule whose loss is associated with cancer progression. nih.gov
Maspin: A tumor suppressor gene involved in inhibiting invasion and metastasis. nih.gov
BRCA1: A critical gene in DNA repair and tumor suppression. nih.gov
These findings suggest that procyanidins can reverse epigenetic silencing and restore the expression of protective genes in cancer cells. nih.gov
Regulation of MicroRNAs
Procyanidins can modulate the expression of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression post-transcriptionally and are implicated in carcinogenesis. nih.govplos.org
Studies using grape seed procyanidin extract (GSE) have shown significant down-regulation of the oncomirs miR-19a and miR-19b in various lung cancer cell lines. nih.govnih.gov This effect was observed to be dose-dependent. nih.gov Furthermore, GSE was also found to down-regulate the expression of their host gene, MIR17HG. nih.govnih.gov This modulation was observed both in vitro in lung cancer cells and in vivo in xenograft tumors. nih.govnih.gov The down-regulation of these miRNAs by GSE was linked to an increase in the expression of their target tumor suppressor genes, such as IGF2R and PTEN, contributing to anti-proliferative and apoptotic effects. nih.govnih.gov
Regulation of MicroRNAs by Grape Seed Procyanidin Extract (GSE)
| MicroRNA/Gene | Cell/Model System | Effect of GSE Treatment | Downstream Consequence | Reference |
|---|---|---|---|---|
| miR-19a | Lung Neoplastic Cells (A549, 1198) | Dose-dependent down-regulation. | Increased expression of target genes (IGF2R, PTEN). | nih.gov |
| miR-19b | Lung Neoplastic Cells (A549, 1198) | Dose-dependent down-regulation. | Increased expression of target genes (IGF2R, PTEN). | nih.gov |
| MIR17HG (Host Gene) | Lung Neoplastic Cells (A549) / Xenograft Tumors | Significant down-regulation. | Contributes to reduced miR-19a/b levels. | nih.govnih.gov |
Inhibition of Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway, which is crucial for embryonic development, is often aberrantly activated in various cancers, contributing to tumor growth and the maintenance of cancer stem cells (CSCs). researchgate.netnih.gov Proanthocyanidins (PCs) have been shown to exert inhibitory effects on CSCs in colorectal cancer by targeting this pathway. researchgate.netnih.gov
In studies on colorectal cancer cells (HT29 and HCT-116), PCs were found to impair the expression of key proteins in the Wnt pathway. nih.gov The binding of Wnt to its receptor normally prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to activate target gene transcription. nih.gov PCs were shown to decrease the levels of phosphorylated Glycogen Synthase Kinase-3β (p-GSK-3β) and β-catenin. nih.gov The activation of the Wnt pathway with an activator, LiCl, was able to rescue the effects of PC treatment, confirming that the inhibitory action of proanthocyanidins is mediated through the Wnt/β-catenin pathway. nih.gov This inhibition ultimately leads to the down-regulation of CSC markers and suppresses the formation of tumorspheres. nih.gov
Modulation of Androgen Receptor Acetylation
Scientific literature available within the scope of this review did not provide specific information on the modulation of androgen receptor acetylation by this compound. Research on other procyanidin isomers, such as Procyanidin B3, has explored this mechanism, but these findings cannot be directly attributed to this compound. nih.govnih.gov
Aromatase Enzyme Inhibition
This compound belongs to the class of procyanidin B dimers, which have been identified as inhibitors of the aromatase enzyme. Aromatase is critical in the biosynthesis of estrogens from androgen precursors. nih.govaacrjournals.org
In in vitro studies, a bioactive fraction isolated from red wine, containing a mixture of procyanidin B dimers, demonstrated a potent inhibitory effect on aromatase activity. nih.govaacrjournals.org Further investigation of the most potent, though unidentified, procyanidin B dimer from this fraction revealed it to be a competitive inhibitor of the aromatase enzyme with respect to its androgen substrate. nih.govaacrjournals.org The inhibition kinetics showed a significant interaction with the enzyme's active site. nih.gov Mutations of key amino acid residues in the aromatase enzyme, specifically Asp-309, Ser-378, and His-480, were found to significantly diminish the inhibitory effect of the procyanidin B dimer, highlighting these residues as important for its binding and action. nih.govaacrjournals.org
In a non-human in vivo model using aromatase-transfected MCF-7 breast cancer xenografts, a mixture of procyanidin B dimers was shown to reduce androgen-dependent tumor growth. nih.govaacrjournals.org This suggests that by inhibiting aromatase, these compounds can suppress local estrogen formation. nih.gov While these findings are significant for procyanidin B dimers as a group, studies isolating and testing this compound specifically for this activity have not been identified.
Table 1: Kinetic Analysis of Aromatase Inhibition by a Procyanidin B Dimer
| Compound | Inhibition Constant (Ki) | Mechanism of Inhibition | Source |
|---|---|---|---|
| Most Potent Procyanidin B Dimer (from red wine extract) | 6 μM | Competitive | nih.govaacrjournals.orgresearchgate.net |
Suppression of Nrf2 Overexpression in Cancer Cells (Chemosensitivity enhancement)
The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. While it is protective in normal cells, its overexpression in cancer cells is linked to increased proliferation and resistance to chemotherapy. nih.gov Research has shown that procyanidins extracted from Cinnamomi Cortex can selectively suppress Nrf2 expression and inhibit cell proliferation in cancer cells where Nrf2 is overexpressed. nih.gov This effect was not observed in cancer cells with low Nrf2 expression, suggesting a targeted action that could enhance chemosensitivity in specific cancer types. nih.gov
However, the specific procyanidins responsible for this effect in the Cinnamomi Cortex extract were not detailed. Other studies have focused on different isomers, such as Procyanidin B2, which has been shown to modulate the Nrf2 pathway to protect against carcinogen-induced damage. nih.gov Currently, there is no specific research available that demonstrates the effect of this compound on Nrf2 overexpression in cancer cells.
Inhibition of Oxidative Stress-Induced Cell Viability
Proanthocyanidins (PCs), the broader class of compounds to which this compound belongs, are well-documented for their potent antioxidant properties and their ability to protect cells from oxidative stress-induced damage. nih.govnih.gov In vitro and in vivo studies have shown that PCs can effectively counteract oxidative damage and enhance the cell's own antioxidant capacity. nih.gov They act by scavenging free radicals and modulating signaling pathways involved in stress responses. nih.govmdpi.com
For instance, proanthocyanidins have been shown to reduce levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative damage. mdpi.com Concurrently, they can increase the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). mdpi.com These actions collectively help maintain cell viability in the face of oxidative insults. While these protective effects are established for proanthocyanidins in general, and for specific isomers like B2 and B4, dedicated studies on the capacity of this compound to inhibit oxidative stress-induced loss of cell viability are not present in the reviewed literature.
Metabolic Regulatory Activities (In Vitro & Non-Human In Vivo)
Inhibition of Digestive Enzymes (e.g., α-amylase, α-glucosidase)
The inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia. Procyanidins found in various plant extracts have demonstrated significant inhibitory activity against these enzymes. nih.govimrpress.com
Grape seed extract, which is rich in procyanidins, has been shown to strongly inhibit both α-amylase and α-glucosidase. nih.gov It is suggested that the procyanidins, rather than their monomeric catechin (B1668976) units, are the primary contributors to this inhibitory effect, potentially by occupying the enzyme's substrate-binding pocket. nih.gov Similarly, extracts from cinnamon and lotus (B1177795) seedpods, also containing various procyanidins, display potent inhibition of these enzymes. imrpress.comnih.gov Studies that have isolated specific compounds identified Procyanidin B2, B3, and C1 as effective inhibitors, with activity levels that can vary based on their structure. nih.gov Research focusing specifically on this compound's inhibitory effects on α-amylase and α-glucosidase is currently lacking.
Table 2: Inhibitory Activity of Procyanidin-Rich Extracts on Digestive Enzymes
| Source Extract | Target Enzyme | IC50 Value (μg/mL) | Source |
|---|---|---|---|
| Apple | α-amylase | 38.4 ± 7.26 | imrpress.com |
| Apple | α-glucosidase | 544 ± 21.94 | imrpress.com |
| Red Grape | α-amylase | 56.1 ± 3.60 | imrpress.com |
| Red Grape | α-glucosidase | 445 ± 15.67 | imrpress.com |
| Cinnamon | α-amylase | 3.54 ± 0.86 | imrpress.com |
| Cinnamon | α-glucosidase | 1592 ± 17.58 | imrpress.com |
| Lotus Seedpod | α-amylase | 5.5 | nih.gov |
| Lotus Seedpod | α-glucosidase | 1.0 | nih.gov |
Modulation of Glucose Transporters (e.g., GLUT1, GLUT2, GLUT4)
The regulation of glucose transporters is fundamental to maintaining glucose homeostasis. Procyanidin extracts from sources like cacao and black soybean seed coat have been shown to improve glucose tolerance by enhancing the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle cells. nih.govplos.org This action facilitates greater glucose uptake from the blood.
One detailed study on procyanidins from black soybean seed coat found that trimeric and tetrameric procyanidins were particularly effective in promoting GLUT4 translocation through the activation of both insulin- and AMPK-signaling pathways. plos.org The same study did not report a significant effect for the dimeric procyanidin fraction on this activity. plos.org Other research suggests proanthocyanidins may also up-regulate GLUT2 in the liver. nih.gov There is currently no available research specifically investigating the effects of this compound on the modulation of GLUT1, GLUT2, or GLUT4 transporters.
Activation of Insulin (B600854) Signaling Pathway (e.g., IR, PI3K/Akt, AMPK)
Procyanidins have demonstrated the ability to modulate key components of the insulin signaling cascade, suggesting a potential role in glucose homeostasis. While specific data on this compound is limited, studies on procyanidin extracts and other specific procyanidin molecules indicate a multi-target mechanism.
Research on various procyanidins has shown they can interact with and activate the insulin receptor (IR), initiating downstream signaling. An in vivo study on Wistar rats fed a high-fat fructose (B13574) diet supplemented with grape seed proanthocyanidins showed activation of the PI3K/Akt pathway. nih.gov This pathway is crucial for mediating insulin's effects on glucose uptake and metabolism. The activation of Akt can lead to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into cells. nih.gov
Furthermore, procyanidins have been found to activate AMP-activated protein kinase (AMPK). nih.govmdpi.com AMPK is a critical energy sensor in cells that, when activated, can also promote GLUT4 translocation and increase glucose uptake, independent of insulin in some cases. mdpi.com For instance, proanthocyanidins from Iris lactea were shown to up-regulate the phosphorylation of AMPK in the liver tissue of diabetic mice. mdpi.com Procyanidin B1 and B2 have been identified as inhibitors of protein tyrosine phosphatase-1B, an enzyme that negatively regulates insulin signaling, thereby enhancing the insulin signal. nih.gov
Table 1: Effects of Procyanidins on the Insulin Signaling Pathway
| Compound/Extract | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Grape Seed Proanthocyanidins | Wistar Rats | Activation of the PI3K/Akt pathway. | nih.gov |
| Iris lactea Proanthocyanidins | Diabetic Mice | Upregulated phosphorylation of AMPK in liver tissue. | mdpi.com |
| Procyanidin B1 and B2 | HepG2 Cells | Inhibition of protein tyrosine phosphatase-1B. | nih.gov |
| Cacao Liquor Procyanidins | L6 Myotubes | Phosphorylated AMPK and stimulated GLUT4 translocation. | nih.gov |
Downregulation of Gluconeogenic Enzymes (e.g., Glucose 6-phosphatase, Phosphoenolpyruvate Carboxykinase)
In line with their effects on insulin signaling, procyanidins have been reported to suppress the expression and activity of key enzymes involved in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors in the liver. This action contributes to lowering blood glucose levels.
Studies have shown that procyanidins can reduce the levels of Glucose 6-phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), two rate-limiting enzymes in the gluconeogenic pathway. nih.govnih.govresearchgate.net The downregulation of these enzymes is a known therapeutic target for managing hyperglycemia in diabetes. nih.gov For example, proanthocyanidins from Chinese bayberry leaves were found to attenuate gluconeogenesis in insulin-resistant HepG2 cells by down-regulating the expression of PEPCK and G6Pase. nih.gov Similarly, areca nut procyanidins were shown to ameliorate hyperglycemia in streptozotocin-induced diabetic rats by regulating gluconeogenesis. nih.gov This effect is often linked to the activation of AMPK, which can inhibit the transcription of gluconeogenic genes. nih.gov
Table 2: Regulation of Gluconeogenic Enzymes by Procyanidins
| Compound/Extract | Model System | Effect on Gluconeogenic Enzymes | Reference(s) |
|---|---|---|---|
| Procyanidins (General) | In Vitro/In Vivo | Reduction in G6Pase and PEPCK function. | nih.gov |
| Grape Seed Proanthocyanidins | High-fat-fed Mice | Reduced G6Pase activity. | researchgate.net |
| Chinese Bayberry Leaf Prodelphinidins | Insulin-resistant HepG2 Cells | Downregulation of PEPCK and G6Pase. | nih.gov |
| Areca Nut Procyanidins | Diabetic Rats | Regulation of gluconeogenesis. | nih.gov |
Regulation of Nitric Oxide (NO) and Endothelin 1 (ET-1) Levels
The vascular endothelium plays a critical role in regulating blood pressure through the balance of vasodilators, such as nitric oxide (NO), and vasoconstrictors, like endothelin-1 (B181129) (ET-1). nih.gov An imbalance with decreased NO bioavailability and increased ET-1 activity is associated with hypertension. nih.gov While direct evidence for this compound is lacking, studies on procyanidin extracts suggest a beneficial modulatory effect on this system.
Procyanidins have been shown to increase the production of NO by enhancing the expression and activity of endothelial nitric oxide synthase (eNOS). nih.gov This can lead to vasodilation and a reduction in blood pressure. Conversely, ET-1 impairs NO signaling in endothelial cells. nih.gov While there is no direct evidence showing that procyanidins, including B8, directly reduce ET-1 levels, their ability to increase NO bioavailability could counteract the vasoconstrictive effects of ET-1. Procyanidin B2 has been studied in a model of hypertension induced by an NOS inhibitor (L-NAME), where it demonstrated protective effects on the kidneys, suggesting an interaction with the NO pathway. researchgate.net
Table 3: Procyanidin Effects on Vasoactive Mediators
| Compound/Extract | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Procyanidin Extracts | General | May increase NO lifetime by inhibiting superoxide production. | researchgate.net |
| Procyanidin B2 | L-NAME-induced Hypertensive Rats | Ameliorated renal damage in a model of NO synthase inhibition. | researchgate.net |
| Endothelin-1 (for context) | Ovine Fetal Pulmonary Artery Endothelial Cells | Impairs NO signaling and decreases eNOS expression. | nih.gov |
Inhibition of NADPH Oxidase
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase is a major source of reactive oxygen species (ROS) in the cardiovascular system. mdpi.com Excessive ROS production contributes to oxidative stress, endothelial dysfunction, and the development of cardiovascular diseases. Procyanidins have been identified as potent inhibitors of this enzyme complex.
Research has demonstrated that procyanidins from grape pomace can inhibit human endothelial NADPH oxidase activity in a concentration-dependent manner, regardless of their degree of polymerization. researchgate.netnih.gov This inhibition leads to a reduction in both intracellular and extracellular ROS production. nih.gov A study focusing on Procyanidin B2 showed that it could reduce oxidative stress by downregulating the expression of NADPH oxidase subunits, including NOX4, gp91phox, and p47phox, in a rat model of hypertension. researchgate.net This suggests that B-type procyanidins, likely including this compound, may share this mechanism of action.
Table 4: Inhibition of NADPH Oxidase by Procyanidins
| Compound/Extract | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Grape Pomace Procyanidins | Human Umbilical Vein Endothelial Cells (HUVEC) | Concentration-dependent inhibition of NADPH oxidase. | researchgate.netnih.gov |
| Procyanidin B2 | L-NAME-induced Hypertensive Rats | Downregulation of NADPH oxidase subunits (NOX4, gp91phox, p47phox). | researchgate.net |
Other Identified Biological Effects (In Vitro & Non-Human In Vivo)
Immunomodulatory Properties
Beyond their metabolic and cardiovascular effects, procyanidins have been shown to possess immunomodulatory properties. While specific studies on this compound are not available, research on other procyanidins indicates a potential to modulate immune cell responses.
For instance, Proanthocyanidin A-1, an A-type procyanidin, was found to stimulate the proliferation of splenocytes and peritoneal macrophages in vitro. nih.gov It also enhanced the cytotoxic activity of natural killer (NK) cells and regulated the expression of Th1- and Th2-related cytokines. nih.gov Studies on PAC polymer size have shown that their ability to regulate inflammatory cytokine responses in macrophages is dependent on their degree of polymerization. nih.gov
Antiviral Activity (e.g., Respiratory Syncytial Virus - RSV)
There is emerging evidence for the antiviral activity of procyanidins against various respiratory viruses. Although data specific to this compound and Respiratory Syncytial Virus (RSV) is scarce, a novel A-type proanthocyanidin-rich phytocomplex, SP4™, demonstrated in vitro inhibition of RSV replication in the low-microgram range. nih.govmdpi.com The mechanism of action for this phytocomplex against coronaviruses was found to be the prevention of viral attachment to target cells and virucidal activity through interaction with the viral spike protein. nih.govmdpi.com While this study focused on an A-type proanthocyanidin complex, it suggests that the broader class of proanthocyanidins may have antiviral potential that warrants further investigation for specific molecules like this compound.
Table 5: Other Biological Effects of Procyanidins
| Effect | Compound/Extract | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| Immunomodulation | Proanthocyanidin A-1 | Murine Splenocytes and Macrophages | Stimulated immune cell proliferation and cytokine regulation. | nih.gov |
| Antiviral Activity | A-Type Proanthocyanidin-rich Phytocomplex (SP4™) | In Vitro Cell Culture | Inhibition of Respiratory Syncytial Virus replication. | nih.govmdpi.com |
Antibacterial Properties
Procyanidins, as a group, have demonstrated the ability to inhibit the growth of a wide range of both Gram-negative and Gram-positive bacteria. nih.gov The antibacterial efficacy of these compounds is influenced by their concentration, the specific type of phenolic compounds present in an extract, and the particular bacterial species and strains being tested. acs.org While research on individual procyanidin dimers is still emerging, studies on procyanidin-rich extracts provide insight into their potential antibacterial mechanisms.
General mechanisms suggested for the antibacterial action of procyanidins include inducing osmotic imbalance, interacting with bacterial DNA, and disrupting metabolic processes. nih.gov Extracts rich in procyanidins have been shown to interfere with bacterial adhesion and biofilm formation, destroy the integrity of the cell membrane and wall, and inhibit extracellular microbial enzymes, thereby depriving microbes of necessary growth substrates.
A study investigating a series of dimeric procyanidins reported only minor to moderate antibacterial effects for the specific compounds tested. nih.gov However, extracts containing B-type oligomeric procyanidins from lotus seedpod have been found to inhibit the growth of two strains of enterotoxigenic Escherichia coli (ETEC) at concentrations of 800 and 1200 µg/mL, with a bactericidal effect observed at 1500 µg/mL. nih.gov Furthermore, cranberry procyanidins have demonstrated a significant inhibitory effect on the growth of E. coli, affecting both the time to maximal growth and the maximal growth rate at a minimal concentration of 250 μg/mL. nih.gov These procyanidins also reduced the adhesion of E. coli to buccal epithelial cells by up to 80%. nih.gov
In the case of Gram-positive bacteria, larch bark procyanidins effectively inhibited the growth of Staphylococcus aureus at a minimum inhibitory concentration (MIC) of 1.75 mg/ml. researchgate.net The antibacterial mechanism in this case involved the destruction of the cell wall and membrane integrity and permeability, interference with protein synthesis, and binding to bacterial DNA. researchgate.net
While these findings highlight the antibacterial potential of procyanidin-containing extracts and other B-type dimers, specific data on the minimum inhibitory concentration (MIC) of pure this compound against various bacterial strains is not yet available in the reviewed literature.
Table 1: Antibacterial Activity of Procyanidin-Containing Extracts and Dimers
| Procyanidin Source/Type | Bacterial Strain(s) | Observed Effect(s) | Reference(s) |
| Dimeric Procyanidins | Various | Minor to moderate antibacterial effects | nih.gov |
| B-type oligomeric procyanidins (Lotus seedpod) | Enterotoxigenic Escherichia coli (ETEC) | Inhibition of growth at 800 and 1200 µg/mL; bactericidal at 1500 µg/mL | nih.gov |
| Cranberry procyanidins | Escherichia coli | Inhibition of growth at ≥250 µg/mL; reduction of adhesion to buccal cells | nih.gov |
| Larch bark procyanidins | Staphylococcus aureus | MIC of 1.75 mg/ml; destruction of cell wall/membrane, protein synthesis inhibition, DNA binding | researchgate.net |
Protection of Gap-Junction Intercellular Communication (GJIC)
Gap-junction intercellular communication (GJIC) is a critical process for maintaining tissue homeostasis, enabling direct communication between adjacent cells through the exchange of small molecules and ions. nih.gov This communication is mediated by gap junction channels, which are formed by proteins called connexins. nih.gov A loss or dysfunction of GJIC has been implicated in the development of various diseases, including cancer. nih.gov
Research into the effects of procyanidins on GJIC has shown promising results. A study using a grape seed extract (GSE), which is a rich source of various procyanidins including B-type dimers, investigated its effects on human breast cancer cells (MCF-7). nih.gov The study found that the grape seed extract induced a transient but significant enhancement of GJIC in these cells, which are typically non-communicating. nih.gov
This enhancement of cell-to-cell communication was accompanied by an early and dose-dependent re-localization of Connexin 43 (Cx43) proteins to the plasma membranes. nih.gov Connexin 43 is a key protein in the formation of gap junctions. nih.gov Furthermore, the study demonstrated a significant increase in the messenger RNA (mRNA) expression of the gene that codes for Cx43. nih.gov These findings suggest that components within the grape seed extract can improve GJIC by promoting the expression and proper localization of Connexin 43. nih.gov
While this study highlights the potential of procyanidin-rich extracts to modulate GJIC, it is important to note that the specific contribution of this compound to these observed effects was not individually determined. Further research is needed to elucidate the direct impact of this compound on gap junction proteins and intercellular communication.
Table 2: Effect of Grape Seed Procyanidin Extract on Gap-Junction Intercellular Communication (GJIC)
| Cell Line | Treatment | Observed Effect on GJIC | Effect on Connexin 43 (Cx43) | Reference |
| Human breast cancer cells (MCF-7) | Grape Seed Extract (GSE) | Transient and significant enhancement | Re-localization to plasma membranes and increased mRNA expression | nih.gov |
Metabolism and Bioavailability in Non Human Biological Systems
Absorption Mechanisms
Following oral ingestion, procyanidins like Procyanidin (B600670) B8 are not significantly degraded in the stomach and arrive in the small intestine largely unaltered. mdpi.com The absorption of oligomeric procyanidins, such as dimers and trimers, can occur in the small intestine. mdpi.com However, their hydrophilic nature, attributed to numerous hydroxyl groups, makes them unsuitable for transcellular transport. mdpi.com Consequently, it is proposed that their absorption primarily occurs via passive diffusion through the paracellular pathway, the space between intestinal epithelial cells. mdpi.com Studies in rats have detected the presence of free forms of procyanidin dimers and trimers in plasma, with peak concentrations observed approximately one hour after oral administration of a grape seed extract. nih.gov This suggests that at least a small fraction of these larger molecules can be absorbed intact.
Enzymatic Biotransformation and Metabolite Formation
Once absorbed, and for the portion that remains in the gastrointestinal tract, Procyanidin B8 is subject to enzymatic biotransformation. This process involves several key reactions that modify its structure and lead to the formation of various metabolites.
In vitro studies using rat and human liver cytosol have demonstrated that procyanidin dimers can undergo methylation by the enzyme Catechol-O-methyltransferase (COMT). nih.gov This process involves the consecutive methylation of the flavanyl units of the procyanidin, resulting in the formation of monomethylated and dimethylated dimeric metabolites. nih.gov The specific position and extent of methylation are influenced by the three-dimensional structure of the entire procyanidin molecule. nih.gov While monomeric flavan-3-ols like epicatechin and catechin (B1668976) are readily methylated, with 3'-O-methyl derivatives being the primary metabolites, the methylation of dimeric procyanidins is also a confirmed metabolic pathway. nih.gov
Glucuronidation is another significant phase II metabolic reaction for procyanidins. While monomeric flavan-3-ols are extensively converted to their glucuronide conjugates, in vitro studies with mouse liver microsomes have shown that the glucuronidation of procyanidin dimers like B2 occurs, but to a minor extent compared to their monomeric precursors. scilit.com This suggests that the larger size of the dimer may hinder the efficiency of the glucuronidation process. scilit.com Despite this, methylated and glucuronidated forms of procyanidin dimers are considered major metabolites found in plasma. nih.gov
A substantial portion of ingested procyanidins that are not absorbed in the small intestine travels to the colon. mdpi.com Here, they are subjected to extensive catabolism by the gut microbiota, leading to the formation of a variety of low molecular weight phenolic acids. nih.gov Research has identified several of these microbial metabolites, including benzoic acid, 2-phenylacetic acid, 3-phenylpropionic acid, 2-(3'-hydroxyphenyl)acetic acid, 2-(4'-hydroxyphenyl)acetic acid, and 3-(3'-hydroxyphenyl)propionic acid. nih.gov
Role of Gut Microbiota in Catabolism and Metabolite Diversity
Key metabolites produced by the gut microbiota from procyanidins include various phenolic acids and phenyl-γ-valerolactones. mdpi.com Specifically, 5-(3',4'-dihydroxyphenyl)-γ-valerolactones and 5-(3'-hydroxyphenyl)-γ-valerolactones have been identified as microbial metabolites of B-type procyanidins. nih.gov The composition of an individual's gut microbiota can influence the specific types and quantities of metabolites produced, leading to variability in the biological effects of procyanidin intake. researchgate.net Furthermore, procyanidins themselves can modulate the composition of the gut microbiota, potentially favoring the growth of beneficial bacteria. mdpi.commdpi.com
Excretion Pathways
The metabolites of this compound, as well as any absorbed intact dimer, are eventually eliminated from the body through various excretion pathways, with urinary excretion being a primary route. nih.gov Studies in pigs administered a grape seed extract rich in procyanidins have shown that flavan-3-ols, their methyl derivatives, and dimeric and trimeric procyanidins are detectable in the urine. nih.govnih.gov However, the urinary excretion of intact dimeric procyanidins is generally poor. nih.govnih.gov
The majority of excreted compounds are the conjugated forms (glucuronides and sulfates) and methylated derivatives of the parent flavan-3-ols and the low molecular weight phenolic acids produced by the gut microbiota. researchgate.net The total excretion of dimeric procyanidins represents a very small fraction of the administered amount, highlighting their limited systemic bioavailability in their original form. nih.govnih.gov
Structure Activity Relationship Studies
Influence of Polymerization Degree (Monomers, Dimers, Trimers, Oligomers, Polymers)
The degree of polymerization (DP), which refers to the number of flavan-3-ol (B1228485) units in a procyanidin (B600670) molecule, is a significant determinant of its biological activity. Procyanidin B8 is a dimer (DP=2).
Research consistently demonstrates that the biological effects of procyanidins are highly dependent on their size. For many activities, including antioxidant capacity, there is a positive correlation with the degree of polymerization up to a certain point. Oligomers, which include dimers like this compound and trimers, are often found to be more potent than their constituent monomers, (+)-catechin and (-)-epicatechin (B1671481). nih.govnih.gov For instance, studies have shown that B-type procyanidin dimers exhibit stronger antioxidant activity than catechin (B1668976) monomers. researchgate.net This enhanced activity is attributed to the increased number of hydroxyl groups and potential for electron delocalization across the larger molecular structure.
However, this trend does not continue indefinitely. The antioxidant activity of procyanidins has been observed to increase with DP, peaking for oligomers with a DP around 9 or 10, after which the activity may plateau or even decline. tandfonline.com This suggests an optimal size for certain biological interactions.
Furthermore, while higher polymerization can enhance some activities, it can also lead to reduced bioavailability and altered physiological effects. scilit.com Very large polymers may exhibit anti-nutritional properties due to their strong tendency to bind with proteins, including digestive enzymes, potentially more so than smaller oligomers. nih.gov Studies have indicated that only monomers, dimers, and trimers are readily absorbed in the gut, while larger polymers pass to the colon for microbial metabolism. This makes the dimeric structure of this compound significant for its potential systemic effects.
| Degree of Polymerization | General Effect on Antioxidant Activity | Bioavailability/Physiological Effect |
| Monomers (DP=1) | Baseline activity. | Generally well-absorbed. |
| Dimers (DP=2) (e.g., this compound) | Increased activity compared to monomers. researchgate.netresearchgate.net | Considered absorbable in the small intestine. |
| Trimers (DP=3) | Further increase in activity. nih.gov | Also considered absorbable. |
| Oligomers (DP 4-10) | Activity generally peaks in this range. tandfonline.com | Absorption decreases as size increases. |
| Polymers (DP >10) | Activity may plateau or decrease. tandfonline.com | Poorly absorbed; may have anti-nutritional effects. nih.gov |
Effect of Interflavanoid Linkages (e.g., C4-C8 vs. C4-C6, A-type vs. B-type)
Procyanidins are characterized by the specific bonds that link their flavan-3-ol units. This compound is a B-type procyanidin, defined by a single C4→C6 interflavan bond. nih.govnih.gov This linkage is distinct from the more common C4→C8 linkage found in other B-type dimers (like Procyanidins B1-B4) and from the double linkage (a C-C bond plus an ether bond) that defines A-type procyanidins. nih.govmdpi.com
The type and position of the interflavanoid linkage significantly influence the molecule's three-dimensional structure, flexibility, and how it interacts with other molecules, such as proteins.
B-type (C4→C8 vs. C4→C6): The C4→C8 linkage is generally more prevalent in nature than the C4→C6 linkage. mdpi.com The position of this bond affects the molecule's shape and steric hindrance. For example, some research suggests that procyanidins with a C4→C6 linkage, like this compound, may exhibit stronger inhibitory activity against epidermal lipid peroxidation compared to their C4→C8 isomers, potentially due to reduced steric hindrance. mdpi.com Conversely, studies on protein binding have shown that procyanidins with C4→C8 linkages (Procyanidin B3 and B4) have a greater affinity for proline-rich proteins than their C4→C6 counterparts (Procyanidin B6 and B8). This indicates that the linkage position is crucial for specific molecular recognition processes.
A-type vs. B-type: A-type procyanidins possess an additional ether linkage, which gives them a more rigid and stable structure compared to the more flexible B-type dimers. researchgate.netnih.gov This structural difference can impact stability and bioavailability. Some studies have found A-type dimers to be more stable during digestion and potentially better absorbed from the small intestine than B-type dimers. researchgate.netwur.nl However, B-type dimers like this compound are more common in a wide range of foods. nih.gov The different linkage types also lead to distinct fragmentation patterns in mass spectrometry, which is a key tool for their identification. nih.gov
| Linkage Type | Key Structural Feature | Impact on Activity/Properties |
| B-type (C4→C8) | Single covalent bond; more common. mdpi.com | Higher affinity for some proteins compared to C4→C6. |
| B-type (C4→C6) (e.g., this compound) | Single covalent bond; less common. mdpi.com | May show stronger inhibition of lipid peroxidation. mdpi.com Lower affinity for some proteins compared to C4→C8. |
| A-type | Double linkage (C-C and ether bond). nih.gov | More rigid and stable structure; may have higher bioavailability than B-types. researchgate.netwur.nl |
Impact of Galloylation and Acyl Substituents
Galloylation, the esterification of a flavan-3-ol unit with gallic acid, is a major structural modification that profoundly alters the biological activity of procyanidins. This compound is a non-galloylated dimer.
The presence of a galloyl group can significantly enhance certain biological activities, while diminishing others. This is often dependent on the specific biological system being studied. For instance, galloylation has been shown to increase the aqueous phase antioxidant activity of procyanidins but decrease their activity in a lipid phase. nih.govtandfonline.com This dual effect is likely due to the galloyl group increasing the number of phenolic hydroxyls available for radical scavenging in aqueous environments, while its polarity may hinder interaction with non-polar lipid membranes. tandfonline.com
Molecular dynamics simulations have suggested that galloylated procyanidin dimers have a much higher affinity for lipid bilayers and penetrate deeper into the membrane compared to their non-galloylated counterparts. researchgate.net In some contexts, such as the inhibition of inflammation-induced barrier dysfunction in intestinal cells, galloylated dimers have demonstrated stronger protective potency than non-galloylated dimers. nih.gov
However, the absence of a galloyl group does not necessarily imply lower activity. In certain models, the degree of polymerization has been found to be a more critical factor for bioactivity than galloylation. nih.gov Furthermore, some studies have shown that while galloylation can lead to a stronger initial effect on the mechanical properties of tissues like dentin, this effect may be less stable over time compared to that of non-galloylated procyanidins. nih.gov The hepatoprotective effects of some procyanidins have been attributed to both the degree of polymerization and the presence of a galloyl group. acs.orgnih.gov
Role of Constituent Monomeric Units and Stereochemistry (e.g., Catechin vs. Epicatechin units)
Procyanidins are polymers of (+)-catechin and (-)-epicatechin units. mdpi.com The specific composition and stereochemistry of these units are fundamental to the final structure and function of the oligomer. This compound is a dimer composed of a (+)-catechin unit linked to an (-)-epicatechin unit (catechin-(4α→6)-epicatechin). wikipedia.orgnih.gov
The nature of the monomeric unit can influence protein binding and bioavailability. For example, in vitro studies have suggested that (+)-catechin has a stronger affinity for certain proteins than (-)-epicatechin. Furthermore, the stereochemical configuration of flavan-3-ols has been shown to have a strong impact on their absorption and metabolism, with uptake being highest for (-)-epicatechin and lowest for (-)-catechin. wikipedia.org The specific combination of catechin and epicatechin in this compound, along with the 4α linkage, defines its unique spatial arrangement and subsequent biological profile.
Conformational Studies and Molecular Flexibility
Procyanidin dimers are not static, rigid molecules. They exist in solution as a mixture of different conformers due to hindered rotation around the interflavanoid bond. This results in distinct three-dimensional shapes, often referred to as "compact" and "extended" rotamers. The ratio between these conformers can be influenced by factors such as the solvent. acs.org
This conformational flexibility is a key aspect of their structure-activity relationship. The specific shape a procyanidin adopts can determine its ability to fit into the active site of an enzyme or bind to a cell surface receptor. Density functional theory (DFT) calculations have shown that the lowest-energy conformers of procyanidin dimers are determined by both the interflavan bond rotation and the inversion of the heterocyclic C-ring. nih.govacs.org
Synthetic and Semi Synthetic Approaches
Chemical Synthesis of Procyanidin (B600670) B8 and Analogs
The complete chemical synthesis of procyanidin oligomers is a complex task due to the need for precise control over stereochemistry and the formation of specific interflavan linkages. Procyanidin B8 is a dimer composed of a (+)-catechin unit linked to an (-)-epicatechin (B1671481) unit via a C4α→C6 bond. wikipedia.org
A significant breakthrough in obtaining this compound has been through a semi-synthetic approach starting from natural polymeric procyanidins. Researchers have successfully utilized the polymeric procyanidin fraction from white willow bark (Salix alba) for this purpose. Analysis of white willow bark revealed that its polymeric procyanidins are rich in (+)-catechin units (81.0%), making it an ideal starting material for the synthesis of dimers containing a (+)-catechin extender unit, such as this compound.
The semi-synthetic process involves the acid-catalyzed depolymerization of the polymeric procyanidins in the presence of a nucleophile, which in the case of producing B8, is (-)-epicatechin. This reaction yields a mixture of dimeric procyanidins, including B3 [(+)-C-4α → 8-(+)-C)], B4 [(+)-C-4α → 8-(-)-EC)], B6 [(+)-C-4α → 6-(+)-C)], and B8 [(+)-C-4α → 6-(-)-EC)]. The resulting mixture is then fractionated using techniques like high-speed countercurrent chromatography (HSCCC) to isolate the individual dimers on a preparative scale.
Table 1: Semi-Synthetic Production of this compound
| Starting Material | Key Monomer Composition | Method | Products Obtained | Purification Technique | Reference |
|---|---|---|---|---|---|
| Polymeric Procyanidin Fraction from White Willow Bark (Salix alba) | High content of (+)-catechin units (81.0%) | Acid-catalyzed depolymerization in the presence of (-)-epicatechin as a nucleophile. | Procyanidin B3, Procyanidin B4, Procyanidin B6, this compound | High-Speed Countercurrent Chromatography (HSCCC) | nih.govnih.gov |
The synthesis of procyanidin analogs, particularly A-type procyanidins, has also been explored. These syntheses often involve the reaction of a π-nucleophilic molecule with a molecule possessing two electrophilic carbons, such as a flavylium (B80283) salt or a chalcone (B49325). wikipedia.orgnih.gov While the synthesis of B-type procyanidins has been widely investigated, the development of synthetic routes for A-type analogs is a growing area of research. wikipedia.org
Enzymatic Synthesis Strategies
The direct enzymatic synthesis of this compound in vitro is not a well-established process. The debate continues as to whether the final polymerization of flavan-3-ol (B1228485) units in plants is an enzymatic or a non-enzymatic, spontaneous process. nih.gov Current understanding focuses on the enzymatic pathways responsible for producing the monomeric precursors of all procyanidins: (+)-catechin and (-)-epicatechin.
The biosynthesis of these flavan-3-ol units is a multi-step process within the broader flavonoid pathway. Key enzymes involved are:
Leucoanthocyanidin Reductase (LAR): This enzyme catalyzes the conversion of leucoanthocyanidins into 2,3-trans-flavan-3-ols, such as (+)-catechin.
Anthocyanidin Reductase (ANR): This enzyme is responsible for the conversion of anthocyanidins into 2,3-cis-flavan-3-ols, such as (-)-epicatechin.
Table 2: Key Enzymes in the Biosynthesis of this compound Precursors
| Enzyme | Substrate | Product | Relevance to this compound | Reference |
|---|---|---|---|---|
| Leucoanthocyanidin Reductase (LAR) | Leucoanthocyanidins | (+)-Catechin (a 2,3-trans-flavan-3-ol) | Produces the upper unit of this compound. | nih.gov |
| Anthocyanidin Reductase (ANR) | Anthocyanidins | (-)-Epicatechin (a 2,3-cis-flavan-3-ol) | Produces the lower unit of this compound. | nih.gov |
While the enzymatic machinery for creating the monomers is known, the mechanism for their condensation into specific dimers like B8 remains elusive. One hypothesis suggests the involvement of a flavonoid carbocation intermediate, which is a labile and unstable molecule that has not been isolated from plants. nih.gov It is proposed that this carbocation could be generated through acid-catalyzed degradation of flavan-3-ol intermediates. nih.gov The polymerization reactions can be mimicked in vitro through chemical oxidation or autooxidation, but these methods often generate a complex mixture of oligomers with different structures from those found naturally. nih.gov
Controlled Depolymerization of Polymeric Procyanidins for Oligomer Production
Polymeric procyanidins (PPCs), which are abundant in sources like grape seeds and various tree barks, can be broken down into smaller oligomeric procyanidins (OPCs), including dimers like this compound. nih.govnih.gov This controlled depolymerization is a valuable strategy for producing these sought-after oligomers.
Several methods have been developed for this purpose:
Acid-Catalyzed Depolymerization (Acidolysis): This is a common method where the C4-C8 or C4-C6 bonds within the polymer chain are cleaved under acidic conditions, often with the application of heat. nih.gov The presence of a nucleophilic agent, such as phloroglucinol (B13840) or a specific flavan-3-ol like (-)-epicatechin, can be used to "capture" the resulting carbocations to form specific dimers. The semi-synthesis of this compound from white willow bark is an example of this principle. nih.govnih.gov Thiolysis, using a thiol like benzyl (B1604629) mercaptan, is another degradative acid-catalyzed technique used primarily for the structural analysis of procyanidins, where it cleaves the interflavanoid bonds to release terminal units and thioether derivatives of the extension units. nih.govresearchgate.net
Steam Explosion: This method uses high-pressure steam to treat the plant material, causing a rapid decompression that breaks down the plant structure and can depolymerize the PPCs. researchgate.net Studies on grape seeds have shown that steam explosion can effectively decrease the mean degree of polymerization of procyanidins, leading to an increase in monomers like catechin (B1668976) and epicatechin. researchgate.net While this demonstrates the potential for depolymerization, precise control to yield specific oligomers like B8 requires further optimization.
Catalytic Hydrogenolysis: A newer approach involves using a catalyst, such as ruthenium on carbon (Ru/C), for the depolymerization of PPCs. nih.gov This method has been applied to PPCs from larch bark, successfully reducing the molecular weight of the polymers to produce oligomeric fractions with enhanced antioxidant activity. nih.gov
Table 3: Comparison of Depolymerization Methods for Oligomer Production
| Method | Principle | Typical Source Material | Primary Products | Advantages/Notes | Reference |
|---|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Cleavage of interflavan bonds using acid and heat. | Grape Seeds, White Willow Bark | Oligomeric Procyanidins (OPCs), Flavan-3-ol monomers | Can be targeted with specific nucleophiles to produce desired dimers like B8. | nih.govnih.gov |
| Steam Explosion | High-pressure steam followed by rapid decompression. | Grape Seeds | Flavan-3-ol monomers (Catechin, Epicatechin), OPCs | Effective for loosening plant matrix and initial depolymerization. | researchgate.net |
| Catalytic Hydrogenolysis | Depolymerization using a metal catalyst (e.g., Ru/C) and hydrogen. | Larch Bark | Oligomeric Procyanidins (OPCs) | Provides a route to OPCs with low residual metal and good antioxidant activity. | nih.gov |
Theoretical and Computational Studies
Molecular Mechanics (MM+) Calculations
Molecular Mechanics (MM+) calculations have been employed to investigate the conformational behavior of dimeric procyanidins, including Procyanidin (B600670) B8. These studies compare computed modeling results with experimental data, such as Nuclear Magnetic Resonance (NMR) data, to understand the preferred spatial arrangements of these molecules. researchgate.netresearchgate.net MM+ calculations help in exploring different conformational possibilities of the heterocyclic rings and the rotation around the interflavan linkage that connects the two epicatechin units in Procyanidin B8. researchgate.netresearchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations offer a quantum mechanical approach to study the electronic structure and properties of molecules. This method is valuable for understanding chemical bonding, reaction mechanisms, and molecular stability. DFT-based calculations have been applied in the context of procyanidin chemistry, including investigations into the formation of the interflavan bond. For instance, DFT has been used for transition state calculations related to the formation of C4-C6' and C4-C8' linkages, which are characteristic of B-type procyanidins like this compound. researchgate.net Comparing the geometries and energies of these transition states provides insights into the favored reaction pathways during synthesis. researchgate.net
Furthermore, DFT has been utilized to study the physicochemical properties of procyanidin oligomers, including dimers such as this compound. researchgate.net These calculations can help in understanding how the conformation of procyanidins influences their stability in different environments, such as the gas phase or polar solvents like water. researchgate.net
Molecular Docking Simulations
Molecular docking simulations are computational techniques used to predict the binding affinity and interaction modes of a molecule (ligand) with a biological target, typically a protein. While specific, detailed molecular docking studies focused solely on this compound with particular biological targets were not extensively detailed in the search results, the application of molecular docking to procyanidins and other flavonoids has been reported. researchgate.netmdpi.comresearchgate.netnih.govnih.gov
Prediction of Physicochemical Properties Relevant to Biological Interactions
Computational methods, particularly DFT, are employed to predict various physicochemical properties of molecules that are relevant to their behavior in biological systems. These properties can include surface area, mass, refractivity, volume, polarizability, and dipole moment. researchgate.nettu-braunschweig.de The calculation of properties like the partition coefficient (log P), which indicates a molecule's lipophilicity, can also be correlated with other calculated properties such as polarizability and dipole moment. researchgate.net
Interactions with Biological Macromolecules in Vitro & Non Human in Vivo
Protein Interactions
Procyanidins, as a class of polyphenolic compounds, are known for their ability to interact with proteins. These interactions are influenced by the structure and degree of polymerization of the procyanidin (B600670), as well as the characteristics of the protein.
Nature of Binding
The interaction between procyanidins and proteins is primarily mediated by non-covalent forces. nih.govmdpi.com Key interactions include hydrogen bonding between the hydroxyl groups of procyanidins and polar residues on proteins, and hydrophobic interactions between the aromatic rings of procyanidins and non-polar regions of proteins. nih.govmdpi.comresearchgate.netnih.gov These non-covalent associations can lead to the formation of complexes. nih.govmdpi.com While less common for soluble procyanidins, covalent linkages to cell wall macromolecules like proteins have also been noted for non-extractable forms. mdpi.com
Affinity for Specific Protein Structures
The affinity of procyanidins for proteins can vary depending on the protein's structure and amino acid composition. Studies have indicated that procyanidins exhibit affinity for proline-rich proteins. nih.gov The degree of polymerization of procyanidins can influence their binding to proteins, with higher molecular weight proanthocyanidins (B150500) generally showing a stronger ability to bind to proteins compared to those with a low degree of polymerization. nih.gov Regarding specific dimers like Procyanidin B8, research suggests that the affinity for proline might differ compared to other dimers with different interflavan linkages. nih.gov
Impact on Protein Digestion and Functional Properties
Interactions between procyanidins and proteins can impact protein digestion and functional properties. In vitro studies simulating gastrointestinal digestion have shown that non-covalent binding between polyphenols and proteins can inhibit the digestion of proteins by enzymes like pepsin and trypsin. nih.gov A higher binding strength between polyphenols and proteins has been correlated with a slower rate of protein digestion. nih.gov Furthermore, proanthocyanidins with a higher degree of polymerization have been observed to have a stabilizing effect on the foaming properties of proteins and demonstrate better binding capabilities. nih.gov The formation of polyphenol-protein complexes can also influence the stability of procyanidins themselves during in vitro digestion and storage. mdpi.comresearchgate.net
Enzyme Interactions and Inhibition
Procyanidins, including dimeric forms, have been studied for their inhibitory effects on various enzymes through in vitro and non-human in vivo models.
Specific Enzyme Targets
Procyanidins have demonstrated inhibitory activity against a range of enzymes. Specific enzyme targets for procyanidins, based on in vitro and non-human in vivo studies, include:
α-Amylase and α-Glucosidase: Procyanidins have shown inhibitory effects on carbohydrate digestive enzymes like α-amylase and α-glucosidase. nih.govnih.govimrpress.comresearchgate.netimrpress.comjapsonline.combiocrick.comresearchgate.netnih.gov Studies in mice have indicated that procyanidins can lower α-amylase activity in the small intestine and pancreas. nih.gov The degree of polymerization of proanthocyanidins can influence their inhibitory effect on α-amylase, with higher polymers potentially exhibiting greater inhibition in vitro. nih.gov
Aromatase: Procyanidin B dimers, found in sources like red wine and grape seeds, have been shown to inhibit aromatase, an enzyme involved in estrogen biosynthesis. researchgate.netaacrjournals.orgcancernetwork.comnih.govmdpi.comresearchgate.net In vivo studies using mouse xenograft models have demonstrated that procyanidin B dimers can suppress aromatase-mediated tumor formation. aacrjournals.orgnih.govresearchgate.net
DNA Methyltransferases (DNMTs): Procyanidins, such as Procyanidin B2, have been reported to attenuate DNMT activity in vitro. nih.govresearchgate.netnih.gov This suggests a potential role in modulating DNA methylation. researchgate.netnih.gov
IKKb and ERK1/2: Procyanidins have been found to inhibit the activity of IKKb and ERK1/2, which are involved in inflammatory signaling pathways. researchgate.netbiointerfaceresearch.comnih.govresearchgate.netmdpi.com In vitro studies have shown that procyanidins can impede IKKb activity. researchgate.netbiointerfaceresearch.comresearchgate.net Procyanidin B2, specifically, has been shown to inhibit ERK1/2 activation in human aortic smooth muscle cells and in aortic plaques of apoE-deficient mice. nih.gov
Matrix Metalloproteinases (MMPs): Procyanidins have been identified as potential inhibitors of MMPs, enzymes involved in the degradation of the extracellular matrix. nih.govresearchgate.netvietnamjournal.runih.govproquest.com Studies have indicated that procyanidins can reduce the activity of MMP-2 and MMP-9 in certain cell lines in vitro. nih.gov
Here is a table summarizing some enzyme targets and reported inhibitory effects of procyanidins (including dimers):
| Enzyme Target | Observed Effect (In Vitro/Non-Human In Vivo) | Relevant Procyanidin Type (if specified) | Source(s) |
| α-Amylase | Inhibition | Procyanidins (various DP), B-type dimers | nih.govnih.govimrpress.comresearchgate.net |
| α-Glucosidase | Inhibition | Procyanidins (various DP), B-type dimers | imrpress.comresearchgate.netimrpress.comjapsonline.com |
| Aromatase | Inhibition | Procyanidin B dimers | researchgate.netaacrjournals.orgnih.govresearchgate.net |
| DNA Methyltransferases | Inhibition | Procyanidin B2 | nih.govresearchgate.netnih.gov |
| IKKb | Inhibition | Procyanidins (various) | researchgate.netbiointerfaceresearch.comresearchgate.net |
| ERK1/2 | Inhibition | Procyanidins (various), Procyanidin B2 | researchgate.netbiointerfaceresearch.comnih.govresearchgate.net |
| Matrix Metalloproteinases | Inhibition | Procyanidins (various) | nih.govresearchgate.netnih.govproquest.com |
Binding Modes and Active Site Interactions
The inhibitory effects of procyanidins on enzymes are often attributed to their binding interactions with the enzyme structure, including interactions at the active site. For α-amylase, molecular docking studies have suggested that a procyanidin dimer can form hydrophobic interactions by binding to the active site, involving residues such as Asp 167, Asn 100, Arg 158, and His 201. nih.gov In the case of aromatase, inhibition by a potent procyanidin B dimer has been found to be competitive with respect to the substrate. aacrjournals.orgnih.gov Site-directed mutagenesis studies have indicated that active site residues like Asp-309, Ser-378, and His-480 are important for the interaction of this procyanidin B dimer with aromatase. aacrjournals.orgnih.gov These findings highlight the specific molecular interactions that underlie the enzyme inhibitory activities of procyanidins.
Nucleic Acid Interactions (DNA, RNA, MicroRNAs)
Procyanidins, including dimeric forms like this compound, have demonstrated interactions with nucleic acids, specifically DNA and microRNAs, in in vitro and non-human in vivo settings. Studies have indicated that proanthocyanidins can modulate DNA methylation, a key epigenetic modification. For instance, in silico analysis and in vitro experiments have suggested that procyanidin B2, a related dimer, can act as an inhibitor of DNA methyltransferases (DNMTs) by interacting with the S-adenosyl-L-homocysteine (SAH)-binding pocket. researchgate.netsemanticscholar.org While this specific finding pertains to Procyanidin B2, it suggests a potential for similar interactions among other procyanidin dimers, including this compound, given their structural similarities.
Furthermore, proanthocyanidins have been shown to influence microRNA (miRNA) activity. Research indicates that proanthocyanidins can modulate miRNAs, potentially by altering the binding of these miRNAs to the seed sequence of their target genes. researchgate.net Some studies suggest that proanthocyanidins can induce Ago2, a protein involved in miRNA processing, and may inhibit miRNA maturation by modifying the Dicer complex in vitro. researchgate.net The capacity of proanthocyanidins to modulate miRNAs appears to depend on the specific type of proanthocyanidin (B93508) present. researchgate.net Non-human in vivo studies, particularly in mouse models, have also explored the impact of modulating miRNAs using techniques like LNA-modified anti-miR oligonucleotides, highlighting the relevance of miRNA interactions in biological processes in these systems. embopress.orgplos.org While direct studies specifically on this compound's interaction with DNA or RNA (excluding miRNAs) are less extensively documented in the provided search results, the broader category of procyanidins and proanthocyanidins shows a capacity for such interactions, particularly in the context of epigenetic modulation and gene expression regulation via miRNAs.
Lipid and Carbohydrate Interactions
Procyanidins, including dimeric and polymeric forms, are known to interact with various macromolecules, including lipids and carbohydrates, in in vitro and non-human in vivo contexts. These interactions can influence the absorption and metabolism of these nutrients.
In in vitro studies, the complexing ability of proanthocyanidins has been shown to inhibit enzymes involved in carbohydrate digestion, such as amylase. nih.gov High-polymer proanthocyanidins have been found to inhibit α-amylase activity to a greater extent than oligomeric proanthocyanidins in vitro, which is attributed to broader interactions between the enzyme and the proanthocyanidins. mdpi.com This suggests that the degree of polymerization of procyanidins, including dimeric forms like this compound, can influence their interaction strength with carbohydrate-metabolizing enzymes.
Procyanidins also interact with lipids. These interactions can be non-covalent or covalent. helsinki.fi Studies have investigated the effects of proanthocyanidins on lipid metabolism in non-human in vivo models, such as rats and mice, examining parameters like triglycerides (TG), total cholesterol (TC), and free fatty acids (FFA). researchgate.net Polymeric procyanidins have been observed to have a protective effect against oxidative damage in hepatic cells and can lead to a reduction of cholesterol and fatty acids in diabetic mice. mdpi.com The interaction with lipids can influence the oxidative stability of food products containing both components. helsinki.fi
The interaction of procyanidins with carbohydrates can also involve binding to cell wall polysaccharides like pectin, with the affinity of interaction potentially increasing with oxidation of the proanthocyanidin molecules. uvigo.es Hydrogen bonding and hydrophobic interactions, facilitated by the multiple hydroxyl groups and aromatic rings in procyanidins, contribute to their association with proteins and carbohydrates. mdpi.comuvigo.es These interactions can affect the bioavailability and nutritional value of carbohydrates and other compounds. mdpi.com
Future Research Directions
Exploration of Novel Derivatization and Structural Modification Strategies for Enhanced ActivityTo potentially enhance the bioavailability, stability, and biological activity of Procyanidin (B600670) B8, future research could explore novel derivatization and structural modification strategies.mdpi.comWhile the natural structure of Procyanidin B8 possesses inherent bioactivity, chemical modifications could potentially improve its absorption, target specificity, or potency.mdpi.commdpi.comThis could involve synthesizing derivatives with altered functional groups or linking this compound to other molecules. Research in this area would require careful design and evaluation of the modified compounds to ensure that enhanced activity is achieved without compromising safety.mdpi.com
This article focuses solely on the application of multi-omics approaches in non-human biological systems for the study of the chemical compound this compound.
12.8. Application of Multi-Omics Approaches in Non-Human Biological Systems
The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, in non-human biological systems represents a promising avenue for future research into the biological activities and mechanisms of action of this compound. While this compound is a specific B-type proanthocyanidin (B93508) dimer found in sources like grape seeds and beer, research on the multi-omics effects of specific procyanidins, including B8, in non-human models is an evolving field wikipedia.orgnih.gov.
Non-human biological systems, such as animal models and cell lines derived from non-human species, offer controlled environments to investigate the systemic effects and molecular interactions of this compound without the complexities and ethical considerations associated with human studies. Multi-omics strategies in these systems can provide a comprehensive view of how this compound influences various biological pathways at the molecular level.
Transcriptomics, for instance, can reveal changes in gene expression profiles in response to this compound administration in non-human subjects. This can help identify the specific genes and signaling pathways that are modulated by the compound. While general multi-omics studies on proanthocyanidins (B150500) in non-human systems, such as investigating the effects of dietary proanthocyanidins on carp (B13450389) using multi-omics analysis, have been conducted, specific data on this compound's transcriptomic impact in such models is an area requiring further exploration mdpi.com. Research using non-human primates, such as the Nonhuman Primate Reference Transcriptome Resource (NHPRTR), demonstrates the feasibility of comprehensive transcriptomic analysis in relevant non-human models, which could be adapted for this compound studies cncb.ac.cnnhprtr.org.
Proteomics can complement transcriptomic data by identifying alterations in protein abundance and post-translational modifications. This provides insight into the functional consequences of gene expression changes and the direct protein targets of this compound or its metabolites. Studies employing proteomics in non-human primate models, for example, have successfully identified differentially expressed proteins related to biological processes, highlighting the potential of this approach in understanding the molecular effects of bioactive compounds like procyanidins frontiersin.org.
Metabolomics can capture the downstream effects of this compound on the metabolic landscape of a non-human organism. By analyzing the complete set of metabolites, researchers can identify specific metabolic pathways that are influenced, providing functional context to transcriptomic and proteomic findings. While metabolomics has been used to investigate the metabolic changes induced by procyanidin-rich sources like cranberry and apple juice in human studies, applying this to non-human models treated with isolated this compound could elucidate its direct metabolic impact metabolomicsworkbench.org. Studies on the bioavailability and metabolism of procyanidins in rats have shown that larger procyanidins may not be absorbed intact, suggesting that the biological effects observed might be due to metabolites or interactions within the gastrointestinal tract, which multi-omics can help to dissect in non-human systems nih.gov.
Integrating data from these different omics layers in non-human models can provide a holistic understanding of this compound's effects, from initial molecular interactions to broader physiological responses. This integrated approach can help to identify potential biomarkers of exposure or effect, elucidate complex mechanisms of action, and prioritize areas for more targeted research. The structural complexity and varied composition of proanthocyanidins, including dimers like this compound, underscore the need for advanced analytical methods, such as mass spectrometry-based multi-omics, to accurately characterize their presence and impact in biological systems nih.govresearchgate.netresearchgate.net.
Future research could involve administering this compound to relevant non-human models (e.g., rodents, cell lines) and employing a multi-omics workflow to analyze tissue or biofluid samples. This could involve:
Transcriptomics: RNA sequencing to assess global gene expression changes.
Proteomics: Mass spectrometry-based protein profiling to quantify protein levels and modifications.
Metabolomics: GC-MS or LC-MS to identify and quantify metabolites.
Q & A
Q. What structural characteristics distinguish Procyanidin B8 from other procyanidin dimers, and how are these features validated experimentally?
this compound is a B-type dimer with a C4→C6 interflavan linkage, distinguishing it from B1–B4 (C4→C8 linkage) and A-type procyanidins (double C–C and C–O bonds). Structural validation requires nuclear magnetic resonance (NMR) for bond configuration analysis and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and purity . For reproducibility, experimental protocols must detail solvent systems (e.g., aqueous methanol for extraction) and chromatographic conditions (e.g., C18 columns, gradient elution) .
Q. What are the primary natural sources of this compound, and what methodological challenges arise in its isolation?
this compound is found in plants like cinnamon, cocoa, and apples, but its low abundance in complex matrices necessitates optimized extraction protocols. Challenges include:
- Co-elution interference : Use tandem MS/MS to distinguish B8 from isomers.
- Degradation during extraction : Employ cold ethanol/water mixtures (70:30 v/v) to stabilize labile bonds .
- Quantification : Standardize against reference materials (e.g., HY-119580B) and validate recovery rates via spike-and-recovery assays .
Q. How is this compound’s antioxidant activity quantified in vitro, and what controls are essential to ensure data reliability?
Common assays include DPPH radical scavenging and ORAC (oxygen radical absorbance capacity). Key controls:
- Positive controls : Trolox or ascorbic acid to benchmark activity.
- Matrix controls : Account for interference from extraction solvents.
- Replicates : Triplicate measurements to address variability. Report results as IC50 ± SEM and normalize to total phenolic content (Folin-Ciocalteu assay) .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s bioactivity data across cell-based studies?
Discrepancies often arise from:
- Cell line variability : Use ≥3 cell lines (e.g., HepG2, Caco-2, MCF-7) to assess tissue-specific effects.
- Dose-response inconsistencies : Pre-treat cells with inhibitors of metabolic enzymes (e.g., CYP450) to evaluate metabolite interference.
- Oxidative vs. anti-inflammatory effects : Pair RNA-seq with pathway analysis (e.g., KEGG) to disentangle mechanisms .
Q. How can researchers optimize in vivo models to study this compound’s pharmacokinetics and tissue distribution?
- Dosing regimen : Use pharmacokinetic modeling (e.g., non-compartmental analysis) to determine optimal oral vs. intravenous administration.
- Tissue-specific tracking : Radiolabel B8 with ³H or ¹⁴C for autoradiography or LC-MS/MS quantification in plasma, liver, and kidney.
- Ethical validation : Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in multi-omics datasets?
- Dose-response modeling : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism or R).
- Multi-omics integration : Apply partial least squares-discriminant analysis (PLS-DA) to correlate transcriptomic and metabolomic profiles.
- Error propagation : Calculate combined uncertainties from technical replicates and instrument error (e.g., ±5% for HPLC) .
Methodological Frameworks for Study Design
Q. How can the PICO framework be adapted to formulate hypotheses about this compound’s role in chronic disease models?
- Population : In vitro (e.g., LPS-stimulated macrophages) or in vivo (e.g., high-fat-diet mice).
- Intervention : B8 treatment (dose range: 10–100 µM in vitro; 50–200 mg/kg in vivo).
- Comparison : Positive controls (e.g., resveratrol) and vehicle controls.
- Outcome : Biomarkers (e.g., TNF-α suppression, Nrf2 activation). Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .
Q. What validation criteria are critical for ensuring reproducibility in this compound studies?
- Compound identity : Publish NMR spectra (¹H, ¹³C) and optical rotation data.
- Purity thresholds : ≥95% by HPLC-UV (λ = 280 nm).
- Batch consistency : Include certificate of analysis (CoA) for commercial standards (e.g., HY-119580B) .
Data Presentation and Ethical Compliance
Q. How should raw data from this compound experiments be curated to meet open-science standards?
Q. What ethical considerations apply when translating this compound research into clinical trials?
Q. Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
